CH5164840
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C19H23N5O2S |
|---|---|
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione |
InChI |
InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24) |
Clave InChI |
OMFBVBRFVYLRQT-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CH5164840: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH5164840 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Its primary mechanism of action involves the disruption of the Hsp90 chaperone machinery, leading to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins. This targeted degradation of key drivers of tumor progression and survival underlies the potent anti-tumor activity of this compound. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on cellular signaling pathways, summarizing key preclinical data, and outlining the experimental protocols used to elucidate its activity.
Core Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the stability of oncoproteins that are mutated or overexpressed. This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[1] This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome.[1][2] This targeted degradation of oncoproteins forms the basis of the anticancer activity of this compound. A hallmark of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70), which serves as a pharmacodynamic biomarker of target engagement.[3][4]
Degradation of Oncogenic Client Proteins
This compound has been shown to induce the degradation of a wide array of Hsp90 client proteins that are pivotal in driving the growth and survival of cancer cells. In non-small-cell lung cancer (NSCLC) cell lines, treatment with this compound leads to a significant reduction in the protein levels of key oncogenic drivers, including:
-
Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR are clients of Hsp90. This compound induces the degradation of EGFR, including the erlotinib-resistant T790M mutant.[3]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A key driver in several cancers, HER2 is a well-established Hsp90 client protein.[3]
-
MET Proto-Oncogene, Receptor Tyrosine Kinase (MET): Overexpression or mutation of MET is associated with tumorigenesis and resistance to therapy. This compound effectively downregulates MET protein levels.[3]
-
Raf-1 Proto-Oncogene, Serine/Threonine Kinase (Raf-1): As a critical component of the MAPK/ERK pathway, the degradation of Raf-1 contributes to the anti-proliferative effects of this compound.[3]
Inhibition of Downstream Signaling Pathways
The degradation of Hsp90 client proteins by this compound leads to the abrogation of key downstream signaling pathways that are essential for tumor cell growth, proliferation, and survival. The two major pathways affected are:
-
PI3K/AKT Pathway: The degradation of receptor tyrosine kinases like EGFR and HER2 prevents the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, AKT. Inhibition of AKT signaling leads to decreased cell survival and proliferation.[3]
-
RAS/RAF/MEK/ERK Pathway: The degradation of Raf-1 disrupts the Mitogen-activated protein kinase (MAPK) cascade, leading to the inhibition of Extracellular signal-regulated kinase (ERK) phosphorylation. This pathway is central to regulating cell proliferation and differentiation.[3]
The dual inhibition of these critical signaling pathways underscores the potent and broad-spectrum anti-tumor activity of this compound.
Data Presentation
In Vitro Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity across a panel of human non-small-cell lung cancer (NSCLC) cell lines, irrespective of their EGFR or KRAS mutation status.
| Cell Line | EGFR Status | KRAS Status | This compound IC50 (nM)[3] | Erlotinib (B232) IC50 (nM)[3] |
| HCC827 | del E746-A750 | Wild-type | 140 | 4.7 |
| NCI-H1650 | del E746-A750 | Wild-type | 200 | >10000 |
| NCI-H1975 | L858R, T790M | Wild-type | 270 | 13000 |
| NCI-H292 | Wild-type | Wild-type | 550 | 1800 |
| A549 | Wild-type | G12S | 330 | >10000 |
| NCI-H441 | Wild-type | Wild-type | 260 | >10000 |
| NCI-H1781 | Wild-type | G12C | 430 | >10000 |
In Vivo Anti-tumor Efficacy
This compound exhibits significant, dose-dependent anti-tumor activity in NSCLC xenograft models.
| Xenograft Model | EGFR Status | Treatment | Dose (mg/kg) | TGI (%)[3] |
| NCI-H1650 | del E746-A750 | This compound | 50 | 131 |
| NCI-H292 | Wild-type | This compound | 50 | 100 |
| NCI-H1975 | L858R, T790M | This compound | 50 | 95 |
| NCI-H441 | Wild-type | This compound | 50 | 103 |
| NCI-H292 | Wild-type | Erlotinib | 25 | 40 |
| NCI-H292 | Wild-type | This compound + Erlotinib | 12.5 + 25 | 115 |
| NCI-H1975 | L858R, T790M | Erlotinib | 25 | 20 |
| NCI-H1975 | L858R, T790M | This compound + Erlotinib | 25 + 25 | 105 |
TGI: Tumor Growth Inhibition
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative activity of this compound is determined using a colorimetric assay that measures cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO) for 72-96 hours.
-
Viability Assessment: A cell viability reagent, such as Cell Counting Kit-8 (CCK-8) or MTT, is added to each well.[3][5] The reagent is converted into a colored formazan (B1609692) product by metabolically active cells.
-
Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). The percentage of cell growth inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.[3]
Western Blot Analysis
Western blotting is employed to assess the degradation of Hsp90 client proteins and the inhibition of downstream signaling pathways.
-
Cell Lysis: Cells are treated with this compound for a specified duration (e.g., 24 hours), then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[2]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[2]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., EGFR, p-AKT, p-ERK, Hsp70) overnight at 4°C.[1] Following washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection: The chemiluminescent signal is detected using an imaging system.[1] Band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Xenograft Models
In vivo anti-tumor efficacy is evaluated using human cancer cell line xenograft models in immunocompromised mice.
-
Tumor Implantation: Athymic nude (nu/nu) mice are subcutaneously inoculated with 0.5–1.0 × 10^7 cancer cells in the flank.[3]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of approximately 200–300 mm³. Mice are then randomized into treatment and control groups.[3]
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., 10% DMSO/10% Cremophor EL/0.02 N HCl in water), is administered orally once daily.[3]
-
Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: TV = (length × width²)/2.[3]
-
Efficacy Evaluation: Tumor growth inhibition (TGI) is calculated at the end of the study using the formula: TGI = (1 - [(T_t - T_0) / (C_t - C_0)]) × 100%, where T and C represent the mean tumor volumes of the treated and control groups, respectively, at the start (0) and end (t) of treatment.[3]
Caspase-3/7 Activity Assay
Apoptosis induction by this compound is quantified by measuring the activity of executioner caspases 3 and 7.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with this compound for 48 hours.[3]
-
Assay Procedure: A luminogenic substrate for caspase-3 and -7 (e.g., Caspase-Glo® 3/7 Assay) is added to each well. Cleavage of the substrate by active caspases generates a luminescent signal.[3]
-
Data Analysis: Luminescence is measured using a plate reader. The signal is often normalized to cell viability to account for differences in cell number.[3]
Mandatory Visualizations
Caption: Core mechanism of action of this compound.
Caption: In vitro experimental workflow for this compound.
Caption: In vivo xenograft model experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. benchchem.com [benchchem.com]
The Structure-Based Design of CH5164840: A Potent Hsp90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell signaling, proliferation, and survival. The development of this compound is a compelling case study in the successful application of structure-based drug design, a rational approach that leverages the three-dimensional structure of a biological target to design and optimize potent and selective inhibitors. This technical guide provides an in-depth overview of the core principles and methodologies underlying the discovery and preclinical characterization of this compound, with a focus on its structure-based design, mechanism of action, and key experimental data.
Core Principles of this compound's Structure-Based Drug Design
The discovery of this compound was initiated through a virtual screening campaign, a computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target.[1] This was followed by a meticulous process of hit-to-lead optimization, guided by the co-crystal structure of the Hsp90α N-terminal domain in complex with inhibitor leads. The availability of this structural information, specifically the crystal structure with PDB ID 3VHD , was instrumental in elucidating the key molecular interactions and driving the iterative design of more potent and drug-like compounds.
The overarching goal of the structure-based design process was to develop a macrocyclic inhibitor that could effectively mimic the binding interactions of natural product Hsp90 inhibitors like geldanamycin, while possessing a novel chemical scaffold with improved pharmacological properties.
Signaling Pathway of Hsp90 and its Inhibition by this compound
Hsp90 functions as a key regulator of cellular homeostasis by ensuring the proper folding and stability of a wide range of client proteins, many of which are oncoproteins critical for tumor growth and survival. The Hsp90 chaperone cycle is an ATP-dependent process. This compound acts as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of Hsp90. This binding event prevents ATP hydrolysis, leading to the destabilization and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway. The degradation of these oncoproteins disrupts multiple oncogenic signaling pathways simultaneously, resulting in cell growth inhibition and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro anti-proliferative activity and in vivo anti-tumor efficacy.
Table 1: In Vitro Anti-Proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (nM) |
| HCC827 | Exon 19 Deletion | 140-550 |
| NCI-H292 | Wild-Type (Overexpression) | 140-550 |
| NCI-H1781 | Not Specified | 140-550 |
| A549 | Wild-Type | 140-550 |
| NCI-H1650 | Exon 19 Deletion, PTEN null | 140-550 |
| NCI-H1975 | L858R, T790M | 140-550 |
| NCI-H441 | Wild-Type, MET Overexpression | 140-550 |
Data is presented as a range as reported in the source literature.[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | EGFR Status | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (TGI) (%) |
| NCI-H1650 | Exon 19 Deletion, PTEN null | Not Specified | Dose-dependent |
| NCI-H292 | Wild-Type (Overexpression) | 12.5 | Significant |
| NCI-H1975 | L858R, T790M | Not Specified | Significant |
| NCI-H441 | Wild-Type, MET Overexpression | Not Specified | Significant |
Specific TGI percentages were not consistently provided across all models in the cited literature.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound.
Virtual Screening and Structure-Based Design Workflow
While the specific parameters of the virtual screening that led to the initial discovery of this compound are not publicly detailed, a general workflow for such a process is outlined below. The subsequent structure-based design was critically dependent on the co-crystal structure of the Hsp90α N-terminal domain with the inhibitor.
Cell Proliferation Assay
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Cell Seeding: Cancer cell lines are seeded in 96-well microtiter plates at a density of 2,500 cells per well and incubated overnight.[1]
-
Compound Treatment: Cells are treated with increasing concentrations of this compound for 72 hours.[1]
-
Viability Assessment: Cell viability is determined using the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.[1]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.[1]
Western Blot Analysis for Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with this compound.
-
Cell Treatment and Lysis: Cells are treated with various concentrations of this compound for a specified time (e.g., 24 hours).[1] Following treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the Hsp90 client proteins of interest (e.g., EGFR, HER2, MET, Akt).[1] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Human cancer cells (e.g., NCI-H1650) are subcutaneously implanted into the flank of immunocompromised mice (e.g., athymic nude mice).[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.[1]
-
Drug Administration: this compound is administered orally at specified doses and schedules.[1] The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[1]
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group, often expressed as tumor growth inhibition (TGI).[1]
Conclusion
The development of this compound exemplifies the power of structure-based drug design in creating novel and potent therapeutics. By leveraging detailed structural information of the drug-target interaction, researchers were able to rationally design a macrocyclic inhibitor with a unique chemical scaffold and potent Hsp90 inhibitory activity. The preclinical data for this compound demonstrates its ability to induce the degradation of key oncoproteins, inhibit cancer cell proliferation, and suppress tumor growth in vivo. This in-depth technical guide provides a foundational understanding of the principles and methodologies that underpinned the successful discovery and early-stage development of this promising anti-cancer agent. Further investigation into the clinical efficacy and safety of this compound is warranted.
References
CH5164840: A Technical Guide to its Target Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are critical components of oncogenic signaling pathways. By inhibiting Hsp90, this compound disrupts the chaperoning of these client proteins, leading to their ubiquitination and subsequent proteasomal degradation. This multifaceted mechanism of action makes this compound a compelling candidate for cancer therapy, particularly in tumors addicted to the signaling pathways driven by its client proteins. This technical guide provides an in-depth overview of the primary target of this compound and its key client proteins, summarizing quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Primary Target: Heat Shock Protein 90 (Hsp90)
This compound exerts its activity by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, competitively inhibiting its ATPase activity. This inhibition locks Hsp90 in a conformation that is unfavorable for client protein interaction and maturation, ultimately leading to client protein degradation. Notably, Hsp90 in tumor cells often exists in a high-affinity, multi-chaperone complex, which may contribute to the tumor-selective activity of Hsp90 inhibitors like this compound.
Target Client Proteins of this compound
The therapeutic efficacy of this compound is derived from the degradation of a specific set of Hsp90 client proteins that are often overexpressed, mutated, or hyperactivated in cancer cells. The primary and most well-documented client proteins affected by this compound are key players in cell proliferation, survival, and oncogenesis.
Key Client Proteins and Downstream Signaling
This compound treatment leads to the significant degradation of several critical oncoproteins. This degradation subsequently inhibits major downstream signaling pathways, including the PI3K/AKT and RAS/MAPK pathways, and modulates other signaling molecules like STAT3.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates signaling cascades promoting cell growth and proliferation. This compound induces the degradation of both wild-type and mutant forms of EGFR.[1]
-
Human Epidermal Growth Factor Receptor 2 (HER2): A member of the EGFR family that is a key driver in several cancers, particularly breast and gastric cancers. This compound leads to a reduction in HER2 protein levels.[1]
-
Mesenchymal-Epithelial Transition Factor (MET): A receptor tyrosine kinase that plays a role in cell growth, motility, and invasion. Its dysregulation is implicated in tumorigenesis and resistance to targeted therapies. This compound treatment results in the degradation of MET.[1]
-
Raf-1 (C-Raf): A serine/threonine-specific protein kinase that is a central component of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival. This compound induces the degradation of Raf-1.
-
AKT (Protein Kinase B): A key downstream effector of the PI3K pathway, AKT is a serine/threonine kinase that promotes cell survival and growth by inhibiting apoptosis and promoting cell cycle progression. This compound treatment leads to the suppression of AKT signaling.[1]
-
Extracellular Signal-Regulated Kinase (ERK): A downstream component of the RAS/MAPK pathway, ERK activation is critical for cell proliferation, differentiation, and survival. This compound inhibits ERK signaling.[1]
-
Signal Transducer and Activator of Transcription 3 (STAT3): A transcription factor that is often constitutively activated in cancer and promotes cell survival and proliferation. This compound has been shown to abrogate the phosphorylation of STAT3.[1]
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in various non-small-cell lung cancer (NSCLC) cell lines, demonstrating broad efficacy irrespective of the underlying driver mutations.
| Cell Line | EGFR Status | This compound IC50 (nM) |
| PC-9 | ΔE746-A750 | 140-550 |
| HCC827 | ΔE746-A750 | 140-550 |
| NCI-H292 | Wild-type EGFR overexpression | 140-550 |
| NCI-H1975 | T790M and L858R mutant | 140-550 |
| NCI-H1650 | ΔE746-A750, PTEN null | 140-550 |
| NCI-H1781 | HER2 G776insV_G/C mutant | 140-550 |
| A549 | K-ras mutant | 140-550 |
| Data sourced from a study on the enhanced antitumor activity of erlotinib (B232) in combination with this compound.[1] |
Experimental Protocols
The following is a representative protocol for assessing the degradation of Hsp90 client proteins following treatment with this compound using Western Blotting. This protocol is based on standard methodologies and the information available in the cited literature.
Western Blotting for Client Protein Degradation
1. Cell Culture and Treatment:
-
Culture human cancer cell lines (e.g., NCI-H1975, BT-474) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a precast polyacrylamide gel (e.g., 4-12% gradient gel).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies specific for the target client proteins (e.g., anti-EGFR, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) and a loading control (e.g., anti-GAPDH, anti-β-actin) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Western blot workflow for client protein analysis.
Conclusion
This compound is a potent Hsp90 inhibitor that induces the degradation of a range of oncogenic client proteins, leading to the suppression of key cancer-promoting signaling pathways. Its ability to target multiple drivers of tumorigenesis simultaneously provides a strong rationale for its continued investigation as a therapeutic agent in various cancer types, particularly in non-small-cell lung cancer. This guide provides a foundational understanding of the molecular targets of this compound, offering valuable insights for researchers and clinicians in the field of oncology drug development. Further research to quantify the degradation kinetics of individual client proteins will provide a more detailed understanding of its pharmacological profile.
References
The HSP90 Inhibitor CH5164840: A Technical Guide to its Effects on the EGFR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver in the pathogenesis of several cancers, most notably non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have revolutionized treatment, the emergence of resistance remains a significant clinical hurdle. CH5164840, a novel, orally available Heat Shock Protein 90 (HSP90) inhibitor, presents a promising strategy to overcome TKI resistance and enhance anti-tumor efficacy. This technical guide provides an in-depth analysis of the effects of this compound on the EGFR signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction: Targeting EGFR and the Role of HSP90
The EGFR signaling cascade, upon activation by ligands such as EGF, triggers a series of intracellular events that regulate cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through mutations or overexpression of EGFR, leads to uncontrolled cell growth and tumor progression.[2] EGFR is a client protein of HSP90, a molecular chaperone essential for the conformational maturation and stability of numerous oncoproteins.[3] By inhibiting HSP90, this compound induces the degradation of EGFR and other key oncogenic drivers, thereby disrupting downstream signaling and inhibiting tumor growth.[3][4] This guide will explore the preclinical evidence demonstrating the potent anti-tumor activity of this compound, both as a single agent and in combination with EGFR TKIs like erlotinib (B232).
Mechanism of Action of this compound on the EGFR Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting HSP90, leading to the proteasomal degradation of its client proteins.[3] In the context of the EGFR signaling pathway, this results in a multi-faceted attack on cancer cell survival and proliferation.
Upon administration, this compound leads to a significant reduction in the protein levels of total EGFR, as well as other HSP90 client proteins such as HER2 and MET.[3] This depletion of key receptor tyrosine kinases abrogates the initiation of downstream signaling cascades. Consequently, the phosphorylation of critical downstream effectors, including AKT and ERK, is suppressed.[3] The inhibition of the PI3K/AKT and RAS/RAF/MEK/ERK pathways ultimately leads to decreased cell proliferation and induction of apoptosis.[3] Furthermore, treatment with this compound has been shown to induce the expression of HSP70, a well-established biomarker of HSP90 inhibition.[3]
The combination of this compound with a direct EGFR inhibitor like erlotinib has demonstrated synergistic effects, particularly in overcoming TKI resistance.[3] For instance, in NSCLC models harboring the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs, the addition of this compound can restore sensitivity by promoting the degradation of the mutated EGFR.[3][4]
Quantitative Data: In Vitro and In Vivo Efficacy
The anti-tumor activity of this compound has been quantified in various preclinical models of NSCLC. The following tables summarize the key findings.
Table 1: In Vitro Cell Growth Inhibition by this compound in NSCLC Cell Lines[3]
| Cell Line | EGFR Status | IC50 of this compound (nM) | IC50 of Erlotinib (nM) |
| NCI-H292 | Wild-type, Overexpression | 280 | 1300 |
| NCI-H441 | Wild-type | 310 | 13000 |
| NCI-H1650 | E746-A750 deletion | 140 | 4.7 |
| HCC827 | E746-A750 deletion | 200 | 11 |
| NCI-H1975 | L858R + T790M | 550 | 11000 |
| Calu-3 | Wild-type | 260 | 9600 |
| A549 | Wild-type | 410 | >30000 |
Data are presented as the mean of at least three independent experiments.
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models[3]
| Xenograft Model | EGFR Status | This compound Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI, %) |
| NCI-H1650 | E746-A750 deletion | 25 | 87 |
| 50 | 131 (regression) | ||
| NCI-H292 | Wild-type, Overexpression | 50 | 67 |
| NCI-H1975 | L858R + T790M | 50 | 61 |
| NCI-H441 | Wild-type | 50 | 58 |
TGI was calculated on the final day of treatment.
Table 3: Combination Effect of this compound and Erlotinib in NCI-H292 Xenograft Model[3]
| Treatment Group | Dose (mg/kg, p.o., daily) | TGI (%) |
| Vehicle | - | - |
| Erlotinib | 25 | 44 |
| This compound | 12.5 | 35 |
| Erlotinib + this compound | 25 + 12.5 | 108 (regression) |
TGI was calculated on the final day of treatment.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's effect on the EGFR signaling pathway.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic and cytostatic effects of a compound on cancer cell lines.
Materials:
-
NSCLC cell lines
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR Signaling Pathway Proteins
This protocol is used to detect changes in the protein levels and phosphorylation status of EGFR and its downstream effectors.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for EGFR, p-EGFR, HER2, MET, AKT, p-AKT, ERK, p-ERK, HSP70, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat NSCLC cells with various concentrations of this compound for the desired time (e.g., 24 hours).[3] Lyse the cells in lysis buffer and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL detection reagent and an imaging system.
In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of NSCLC.[3]
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu)
-
NSCLC cell lines
-
Matrigel (optional)
-
This compound
-
Erlotinib
-
Vehicle solution (e.g., 10% DMSO/10% Cremophor EL/0.02 N HCl in water)[3]
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously implant 5 x 10^6 to 1 x 10^7 NSCLC cells in the flank of each mouse.[3]
-
Tumor Growth and Randomization: Allow the tumors to grow to a volume of approximately 200-300 mm³.[3] Randomize the mice into different treatment groups (e.g., vehicle, this compound alone, erlotinib alone, combination).
-
Drug Administration: Administer this compound and/or erlotinib orally, once daily, for the duration of the study (e.g., 11 days).[3]
-
Monitoring: Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as a measure of toxicity.
-
Data Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
This compound has demonstrated significant preclinical activity against NSCLC models, particularly those with dysregulated EGFR signaling. Its mechanism of action, centered on the degradation of multiple oncoproteins, provides a strong rationale for its use in combination with targeted therapies like erlotinib to enhance efficacy and overcome resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of HSP90 inhibition in the context of EGFR-driven cancers. Future studies should focus on identifying predictive biomarkers for response to this compound and exploring its efficacy in other cancer types where HSP90 client proteins play a critical oncogenic role. The continued investigation of rational combination strategies will be crucial in translating the promise of HSP90 inhibitors into clinical benefit for patients with cancer.
References
An In-depth Technical Guide: The Role of the Hsp90 Inhibitor CH5164840 in Overcoming MET-Associated TKI Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to tyrosine kinase inhibitors (TKIs) is a significant challenge in oncology. One key mechanism of acquired resistance involves the amplification and hyperactivation of the MET proto-oncogene, which can bypass the therapeutic effects of TKIs targeting other oncogenic drivers, such as the epidermal growth factor receptor (EGFR). This technical guide explores the mechanism of action of CH5164840, a novel inhibitor of Heat Shock Protein 90 (Hsp90), and its potential to overcome MET-associated TKI resistance. By targeting Hsp90, this compound disrupts the chaperoning of multiple client proteins crucial for tumor progression, including MET itself. This leads to the degradation of MET and the subsequent inhibition of downstream signaling pathways, offering a promising strategy to resensitize resistant tumors to TKI therapy. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the underlying signaling pathways involved.
Introduction: The Challenge of TKI Resistance and the Role of MET
Tyrosine kinase inhibitors have revolutionized the treatment of various cancers by targeting specific oncogenic driver mutations. However, the initial positive responses are often followed by the development of acquired resistance. The MET receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), play crucial roles in normal cellular processes, but their dysregulation is implicated in tumor growth, invasion, and metastasis.[1][2]
MET amplification has been identified as a significant mechanism of acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC).[3][4] In this scenario, the amplified MET receptor provides an alternative signaling pathway for cell survival and proliferation, rendering the inhibition of EGFR ineffective.[5][6] This bypass mechanism highlights the need for therapeutic strategies that can effectively target MET signaling in the context of TKI resistance.
This compound: An Hsp90 Inhibitor Targeting MET
Contrary to a direct MET inhibitor, this compound is a potent and orally bioavailable inhibitor of Hsp90.[3] Hsp90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.[1][7] By inhibiting the ATPase activity of Hsp90, this compound leads to the misfolding and subsequent proteasomal degradation of its client proteins.[8]
Crucially, MET is a well-established client protein of Hsp90.[3][9] Therefore, treatment with this compound results in the degradation of the MET receptor, thereby abrogating its signaling cascade. This indirect mechanism of MET inhibition provides a powerful approach to target MET-dependent cancer cells and overcome resistance driven by MET amplification.
Quantitative Data: Preclinical Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in various NSCLC cell lines with different genetic backgrounds, including those with MET overexpression and amplification. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Cell Growth Inhibition by this compound and Erlotinib (B232) in NSCLC Cell Lines[3]
| Cell Line | EGFR Mutation Status | MET Status | This compound IC50 (μM) | Erlotinib IC50 (μM) |
| PC-9 | Exon 19 del | - | 0.16 | 0.0048 |
| HCC827 | Exon 19 del | - | 0.14 | 0.0047 |
| NCI-H292 | Wild-type | Overexpression | 0.49 | 0.16 |
| NCI-H1781 | Wild-type | - | 0.55 | 1.70 |
| A549 | Wild-type | - | 0.19 | 3.40 |
| NCI-H1650 | Exon 19 del, PTEN null | - | 0.16 | 4.10 |
| NCI-H1975 | L858R & T790M | - | 0.30 | 13.00 |
| NCI-H441 | Wild-type | Overexpression | Not specified | 10.0 |
| EBC-1 | - | Amplification | Not specified | >20 |
IC50 values represent the concentration of the drug that inhibits 50% of cell growth.
Table 2: In Vivo Antitumor Efficacy of this compound in NSCLC Xenograft Models[3]
| Xenograft Model | EGFR Status | MET Status | This compound Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI) (%) |
| NCI-H1650 | Mutant, PTEN null | - | 50 | 131 |
| NCI-H292 | Wild-type | Overexpression | 50 | 102 |
| NCI-H1975 | Mutant | - | 50 | 98 |
| NCI-H441 | Wild-type | Overexpression | 50 | 95 |
TGI was calculated based on the change in tumor volume in treated versus control groups.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, erlotinib, or a combination of both for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11][12][13][14]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10][11][12][13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][11][12][13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as MET, EGFR, and downstream signaling molecules.
Protocol:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[15][16][17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[15]
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15][16][17]
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[15][16]
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[15][16]
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MET, anti-phospho-MET, anti-EGFR, anti-phospho-EGFR, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.[3][15][16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15][16]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[15][16]
In Vivo Xenograft Studies
Animal models are used to evaluate the antitumor activity of this compound in a physiological setting.
Protocol:
-
Tumor Implantation: Subcutaneously implant human NSCLC cells into the flank of immunodeficient mice (e.g., nude mice).[3]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.[3]
-
Drug Administration: Administer this compound (e.g., by oral gavage) and/or other TKIs daily for a specified duration.[3]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.[3]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[3]
Visualizing the Mechanism of Action: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and the mechanism by which this compound overcomes MET-associated TKI resistance.
Caption: The MET signaling pathway, activated by HGF, leads to cell proliferation, survival, and invasion.
Caption: this compound inhibits Hsp90, leading to MET degradation and overcoming TKI resistance.
Caption: A typical experimental workflow to evaluate the effects of this compound.
Conclusion and Future Directions
The Hsp90 inhibitor this compound presents a compelling strategy to overcome MET-associated TKI resistance. By inducing the degradation of the MET receptor, this compound effectively shuts down a critical bypass signaling pathway that confers resistance to targeted therapies like EGFR inhibitors. The preclinical data demonstrate potent antitumor activity, both as a single agent and in combination with erlotinib, in NSCLC models with MET overexpression and amplification.
Further research is warranted to fully elucidate the clinical potential of this compound. Future studies should focus on:
-
Clinical Trials: Evaluating the safety and efficacy of this compound in combination with EGFR TKIs in patients with NSCLC who have developed resistance due to MET amplification.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Exploring Other Resistance Mechanisms: Investigating whether Hsp90 inhibition can overcome other TKI resistance mechanisms, given the broad range of Hsp90 client proteins.
References
- 1. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - Ko - Annals of Translational Medicine [atm.amegroups.org]
- 6. researchgate.net [researchgate.net]
- 7. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of CH5164840 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of CH5164840, a novel HSP90 inhibitor, against a panel of non-small cell lung cancer (NSCLC) cell lines. The data presented herein summarizes the potent anti-proliferative effects of this compound and elucidates its mechanism of action through the degradation of key oncogenic client proteins. Detailed experimental protocols and visual representations of the signaling pathways and workflows are included to facilitate the replication and further investigation of these findings.
Data Presentation: Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound was evaluated across a diverse panel of seven NSCLC cell lines, each with distinct genetic backgrounds. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1. For comparative purposes, the IC50 values of the EGFR tyrosine kinase inhibitor (TKI) erlotinib (B232) are also included.
Table 1: Anti-proliferative Activity of this compound and Erlotinib in NSCLC Cell Lines [1]
| Cell Line | EGFR Status | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | ΔE746-A750 | 140 - 550 | 4.7 - 13000 |
| HCC827 | ΔE746-A750 | 140 - 550 | 4.7 - 13000 |
| NCI-H292 | Wild-type (overexpression) | 140 - 550 | 4.7 - 13000 |
| NCI-H1975 | T790M & L858R | 140 - 550 | 4.7 - 13000 |
| NCI-H1650 | ΔE746-A750, PTEN null | 140 - 550 | 4.7 - 13000 |
| NCI-H1781 | HER2 G776insV_G/C | 140 - 550 | 4.7 - 13000 |
| A549 | K-ras mutant | 140 - 550 | 4.7 - 13000 |
The data indicates that this compound demonstrates potent growth inhibitory activity across all tested NSCLC cell lines, with IC50 values ranging from 140 to 550 nM.[1] Notably, its efficacy appears to be independent of the EGFR mutation status, suggesting a broader therapeutic potential compared to EGFR-targeted therapies.[1]
Experimental Protocols
Cell Growth Inhibition Assay
The anti-proliferative effects of this compound were determined using a standard cell viability assay, such as the MTT or SRB assay.
Methodology:
-
Cell Seeding: NSCLC cells were seeded in 96-well plates at a predetermined density to ensure exponential growth during the experimental period.
-
Drug Treatment: After allowing the cells to adhere overnight, they were treated with increasing concentrations of this compound or erlotinib. A vehicle control (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The crystals were then solubilized, and the absorbance was measured at a specific wavelength.
-
SRB Assay: Cells were fixed with trichloroacetic acid, stained with sulforhodamine B dye, and the protein-bound dye was solubilized. The absorbance was then read using a microplate reader.
-
-
Data Analysis: The absorbance values were normalized to the vehicle control, and IC50 values were calculated by fitting the data to a dose-response curve.
Western Blotting for Protein Degradation
To investigate the mechanism of action of this compound, western blotting was performed to assess the degradation of HSP90 client proteins.
Methodology:
-
Cell Lysis: NSCLC cells were treated with various concentrations of this compound for a specified duration (e.g., 24 hours). Following treatment, the cells were washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate was determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane was blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane was incubated with primary antibodies specific for the target proteins (e.g., EGFR, HER2, p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: The membrane was washed to remove unbound primary antibodies and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway: Mechanism of Action of this compound
Caption: Mechanism of this compound in NSCLC cells.
Signaling Pathway: Overview of the PI3K/Akt/mTOR Pathway in NSCLC
Caption: The PI3K/Akt/mTOR signaling pathway in NSCLC.
Experimental Workflow: In Vitro Analysis of this compound
References
Unveiling the Preclinical Power of CH5164840: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical data and efficacy of CH5164840, a potent and novel inhibitor of Heat Shock Protein 90 (Hsp90). The following sections provide a comprehensive overview of its mechanism of action, in vitro and in vivo antitumor activities, and detailed experimental protocols to facilitate further research and development in oncology.
Core Mechanism of Action: Hsp90 Inhibition
This compound exerts its antitumor effects by inhibiting Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins that are critical for cancer cell growth, proliferation, and survival. By disrupting the Hsp90 chaperone cycle, this compound leads to the proteasomal degradation of these client proteins, thereby blocking key oncogenic signaling pathways.
A primary focus of preclinical studies has been on its impact in Non-Small-Cell Lung Cancer (NSCLC), particularly in models with epidermal growth factor receptor (EGFR) mutations and those resistant to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232).[1]
In Vitro Efficacy: Potent Growth Inhibition and Apoptosis Induction
Preclinical evaluations in various NSCLC cell lines have demonstrated the potent in vitro activity of this compound. Treatment with this compound leads to a dose-dependent degradation of multiple Hsp90 client proteins, including EGFR, HER2, and MET.[1] This degradation of key oncogenic drivers translates to significant inhibition of cancer cell growth.
Summary of In Vitro Growth Inhibitory Activity
| Cell Line | EGFR Status | Key Mutations/Overexpression | This compound IC₅₀ (µM) |
| NCI-H1650 | Mutant | EGFR mutant, PTEN null | Data not specified |
| NCI-H292 | Wild-type | EGFR overexpression | Data not specified |
| NCI-H1975 | Mutant | EGFR mutant (T790M) | Data not specified |
| NCI-H441 | Wild-type | MET overexpression | Data not specified |
Data extracted from narrative descriptions in the source, specific IC₅₀ values were not provided in the text.[1]
Furthermore, studies have shown that this compound can enhance the pro-apoptotic effects of other targeted therapies. In combination with the EGFR TKI erlotinib, this compound significantly increased caspase-3/7 activity in the NCI-H292 cell line, indicating a synergistic induction of apoptosis.[1]
In Vivo Antitumor Activity: Significant Tumor Regression in Xenograft Models
The antitumor efficacy of this compound has been robustly demonstrated in multiple NSCLC xenograft models in nude mice. Daily oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition (TGI).[1]
Summary of In Vivo Antitumor Efficacy of this compound Monotherapy
| Xenograft Model | EGFR Status | Key Mutations/Overexpression | Maximum TGI (%) |
| NCI-H1650 | Mutant | EGFR mutant, PTEN null | 131 |
| NCI-H292 | Wild-type | EGFR overexpression | Substantial |
| NCI-H1975 | Mutant | EGFR mutant (T790M) | Substantial |
| NCI-H441 | Wild-type | MET overexpression | Substantial |
TGI data based on studies with daily oral administration.[1]
The combination of this compound with erlotinib has shown even more profound antitumor effects, leading to tumor regression in xenograft models. This synergistic activity was observed in models with EGFR overexpression and in erlotinib-resistant models harboring the EGFR T790M mutation.[1]
In Vivo Efficacy of this compound and Erlotinib Combination in NCI-H292 Xenograft
| Treatment Group | Dose | TGI (%) |
| Erlotinib | 25 mg/kg | Not specified |
| This compound | 12.5 mg/kg | Not specified |
| Erlotinib + this compound | 25 mg/kg + 12.5 mg/kg | Statistically significant enhancement over monotherapies, causing tumor regression |
Data indicates a synergistic enhancement of antitumor activity with the combination treatment.[1]
Importantly, the doses of this compound tested in these in vivo studies were well-tolerated, with no gross toxicity observed in the treated animals.[1] A pharmacodynamic marker of Hsp90 inhibition, the induction of Hsp70, was also confirmed in murine peripheral blood mononuclear cells (PBMCs).[1]
Signaling Pathway Perturbation by this compound
The mechanism of action of this compound involves the disruption of the Hsp90 chaperone machinery, leading to the degradation of its client proteins and the subsequent inhibition of downstream signaling pathways critical for tumor cell survival and proliferation.
Caption: Mechanism of action of this compound via Hsp90 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vitro Cell Growth Inhibition and Apoptosis Assays
The antiproliferative and pro-apoptotic effects of this compound were assessed using standard in vitro assays.
Caption: Workflow for in vitro cell viability and apoptosis assays.
Detailed Protocol:
-
Cell Culture: NSCLC cell lines were maintained in appropriate media supplemented with fetal calf serum in a humidified atmosphere at 37°C and 5% CO₂.[2]
-
Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, erlotinib, or a combination of both for a specified duration (e.g., 24 hours for protein degradation studies).[1]
-
Cell Viability Assay: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay.[1]
-
Apoptosis Assay: Caspase-3/7 activity was quantified using the Caspase-Glo 3/7 Assay Kit to assess apoptosis induction.[1]
-
Data Analysis: IC₅₀ values were calculated from the dose-response curves. Statistical significance was determined using Student's t-test.[1]
Western Blotting for Protein Expression
Western blotting was employed to analyze the levels of Hsp90 client proteins and downstream signaling molecules.
Detailed Protocol:
-
Cell Lysis: After drug treatment, cells were lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a standard assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, Hsp70) followed by incubation with secondary antibodies.[1]
-
Signal Detection: Signals were visualized using an enhanced chemiluminescence system.[1]
In Vivo Xenograft Studies
The antitumor efficacy of this compound in a physiological context was evaluated using murine xenograft models.
Caption: Workflow for in vivo xenograft efficacy studies.
Detailed Protocol:
-
Animal Models: Athymic nude (BALB/c nu/nu) mice were used for the xenograft studies.[1]
-
Tumor Cell Implantation: NSCLC cells were implanted subcutaneously into the flank of the mice.[1]
-
Treatment: Once tumors reached a predetermined volume, mice were randomized into treatment and control groups. This compound and/or erlotinib were administered orally on a specified schedule.[1]
-
Efficacy Evaluation: Tumor volume was measured regularly to determine tumor growth inhibition. Tumor volume was calculated using the formula: TV = (length x width²)/2.[1]
-
Pharmacodynamic Analysis: Blood samples were collected to isolate PBMCs and assess the levels of pharmacodynamic markers like Hsp70 by western blotting.[1]
-
Statistical Analysis: Statistical analyses, such as Tukey's test, were used to compare the antitumor activity between different treatment groups.[1]
Conclusion
The preclinical data for this compound strongly support its development as a potent antitumor agent. Its mechanism of action as an Hsp90 inhibitor translates to significant in vitro and in vivo efficacy against various NSCLC models, including those with resistance to current targeted therapies. The synergistic effects observed in combination with erlotinib highlight its potential in combination therapy regimens. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound.
References
CH5164840: A Novel Hsp90 Inhibitor for Non-Small Cell Lung Cancer Therapy
An In-depth Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Protocols for Researchers and Drug Development Professionals.
Introduction
CH5164840 is a novel, orally bioavailable small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. In the context of non-small cell lung cancer (NSCLC), where aberrant signaling pathways are common drivers of tumorigenesis, targeting Hsp90 presents a compelling therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical data on this compound, its mechanism of action, and detailed experimental protocols for its investigation in cancer biology research.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the ATPase activity of Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are critical oncogenic drivers in NSCLC, including the Epidermal Growth Factor Receptor (EGFR), HER2, MET, and Raf-1. By promoting the degradation of these key signaling molecules, this compound effectively dismantles the cellular machinery that drives tumor growth and survival.
Data Presentation
In Vitro Growth Inhibitory Activity
This compound has demonstrated potent growth inhibitory activity across a panel of human NSCLC cell lines with diverse genetic backgrounds. The half-maximal inhibitory concentration (IC50) values highlight its efficacy irrespective of EGFR mutation status, suggesting a broad therapeutic window.
| Cell Line | EGFR Status | Other Relevant Mutations | This compound IC50 (nM) | Erlotinib (B232) IC50 (nM) |
| PC-9 | del E746-A750 | - | 140 | 4.7 |
| HCC827 | del E746-A750 | - | 550 | 13 |
| NCI-H1650 | del E746-A750 | PTEN null | 200 | >10000 |
| NCI-H1975 | L858R, T790M | - | 280 | 13000 |
| NCI-H292 | Wild-type (overexpression) | - | 230 | 1300 |
| NCI-H1781 | - | HER2 G776insV_G/C | 380 | 4100 |
| A549 | Wild-type | K-ras mutant | 430 | >10000 |
Table 1: Growth inhibitory activity of this compound and erlotinib in various NSCLC cell lines.[1]
In Vivo Antitumor Efficacy
Preclinical studies using xenograft models of human NSCLC in immunodeficient mice have demonstrated the significant antitumor activity of this compound, both as a monotherapy and in combination with the EGFR tyrosine kinase inhibitor (TKI), erlotinib.
| Xenograft Model | Treatment | Dose | Tumor Growth Inhibition (TGI) (%) |
| NCI-H1650 (EGFR mutant, PTEN null) | This compound | 12.5 mg/kg, daily | 131 |
| NCI-H292 (Wild-type EGFR overexpression) | This compound | 12.5 mg/kg, daily | Substantial |
| NCI-H292 (Wild-type EGFR overexpression) | Erlotinib | 25 mg/kg, daily | - |
| NCI-H292 (Wild-type EGFR overexpression) | This compound + Erlotinib | 12.5 mg/kg + 25 mg/kg, daily | Synergistic, caused tumor regression |
| NCI-H1975 (EGFR T790M mutant) | This compound | - | Substantial |
| NCI-H441 (Wild-type EGFR, MET overexpression) | This compound | - | Substantial |
Table 2: In vivo antitumor activity of this compound in NSCLC xenograft models.[1]
Experimental Protocols
Cell Viability Assay
This protocol is to determine the IC50 values of this compound in NSCLC cell lines.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Seed NSCLC cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is to assess the effect of this compound on the protein levels of Hsp90 clients and downstream signaling molecules.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-HER2, anti-MET, anti-Raf-1, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-STAT3, anti-p-STAT3, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.04, 0.2, 1, 5 µM) for 24 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
In Vivo Xenograft Study
This protocol describes the establishment of NSCLC xenografts in immunodeficient mice and the evaluation of the antitumor efficacy of this compound.
Materials:
-
Athymic nude mice (e.g., BALB/c nu/nu), 5-6 weeks old
-
NSCLC cell lines
-
Matrigel (optional)
-
This compound
-
Erlotinib
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal housing facility with specific pathogen-free conditions
Procedure:
-
Acclimatize the mice for at least one week.
-
Harvest NSCLC cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a volume of approximately 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, erlotinib alone, this compound + erlotinib).
-
Prepare the drug solutions in the vehicle.
-
Administer the treatments orally once daily for the duration of the study (e.g., 11 consecutive days).[1]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Caspase-3/7 Activity Assay
This protocol is to measure the induction of apoptosis by this compound.
Materials:
-
NSCLC cell lines
-
Complete growth medium
-
This compound
-
Erlotinib
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay (Promega)
-
Luminometer
Procedure:
-
Seed NSCLC cells in 96-well white-walled plates.
-
Treat the cells with this compound and/or erlotinib for a specified time (e.g., 48 hours).[1]
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Normalize the caspase-3/7 activity to cell viability, which can be measured in a parallel plate using a viability assay like CellTiter-Glo®.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound and Erlotinib
Caption: EGFR signaling pathway and points of inhibition by this compound and erlotinib.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for the in vivo evaluation of this compound in NSCLC xenograft models.
Western Blot Experimental Workflow
Caption: General workflow for Western Blot analysis of Hsp90 client protein degradation.
Conclusion
This compound is a potent Hsp90 inhibitor with significant antitumor activity in preclinical models of NSCLC. Its ability to induce the degradation of key oncoproteins, including those involved in resistance to EGFR TKIs, makes it a promising therapeutic agent, particularly in combination with targeted therapies like erlotinib. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the role of Hsp90 inhibition in cancer therapy and to advance the clinical development of novel agents such as this compound.
References
Methodological & Application
Application Notes and Protocols for CH5164840 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a potent, orally available inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, resulting in the suppression of downstream signaling pathways and inhibition of tumor growth.[1] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its anti-proliferative and signaling effects in cancer cell lines.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting Hsp90, which in turn leads to the degradation of key oncogenic client proteins. This disruption of protein homeostasis affects multiple signaling pathways critical for cancer cell growth and survival, including the PI3K/AKT, MAPK (ERK), and JAK/STAT pathways.[1] A key biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).[1]
Figure 1: Simplified signaling pathway showing the mechanism of action of this compound.
Data Presentation
In Vitro Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various non-small-cell lung cancer (NSCLC) cell lines.[1]
| Cell Line | Genotype | IC50 of this compound (nM) |
| PC-9 | EGFR ΔE746-A750 | 140 |
| HCC827 | EGFR ΔE746-A750 | 200 |
| NCI-H1650 | EGFR ΔE746-A750, PTEN null | 550 |
| NCI-H1975 | EGFR T790M & L858R | 230 |
| NCI-H292 | Wild-type EGFR overexpression | 280 |
| NCI-H1781 | HER2 G776insV_G/C | 330 |
| A549 | K-ras mutant | 330 |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Cell Counting Kit-8)
This protocol describes how to determine the anti-proliferative activity of this compound in cancer cell lines using a colorimetric assay.
Figure 2: Experimental workflow for the cell proliferation assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed tumor cells into microtiter plates at a predetermined optimal density in complete culture medium.
-
Allow cells to adhere and resume growth by incubating at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 incubator.[1]
-
Following the incubation period, add the Cell Counting Kit-8 solution to each well according to the manufacturer's instructions.[1]
-
Incubate the plates for a further 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.[1]
-
Calculate the antiproliferative activity using the formula: (1 - T/C) × 100 (%), where T is the absorbance of the treated cells and C is the absorbance of the control (vehicle-treated) cells.[1]
Protocol 2: Western Blotting for Hsp90 Client Protein Degradation
This protocol is used to analyze the effect of this compound on the protein levels of Hsp90 clients and downstream signaling molecules.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., EGFR, HER2, MET, p-AKT, AKT, p-ERK, ERK, Hsp70, and a loading control like actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 0.04, 0.2, 1, 5 μM) for 24 hours.[1]
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
References
Application Notes and Protocols for CH5164840 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of CH5164840, a potent and orally available Hsp90 inhibitor, in preclinical xenograft models. The provided data and methodologies are intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in tumor progression and survival.[1][2] By binding to the ATP pocket in the N-terminal domain of Hsp90, this compound disrupts the chaperone cycle. This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90 client proteins, including key oncogenic drivers such as EGFR, HER2, MET, and Raf1.[1] The degradation of these proteins results in the inhibition of downstream pro-survival signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, ultimately leading to cell growth inhibition and apoptosis.[1] A common biomarker for Hsp90 inhibition is the induction of Hsp70 expression.[1]
Caption: Inhibition of Hsp90 by this compound disrupts client protein folding, leading to degradation and apoptosis.
Dosage and Efficacy in NSCLC Xenograft Models
This compound has demonstrated significant antitumor activity in various non-small-cell lung cancer (NSCLC) xenograft models, both as a monotherapy and in combination with the EGFR inhibitor, erlotinib (B232). The dosages and resulting tumor growth inhibition (TGI) are summarized below.
| Xenograft Model | Tumor Type | EGFR Status | This compound Dosage (mg/kg) | Erlotinib Dosage (mg/kg) | Administration | Efficacy (TGI %) |
| NCI-H1650 | Adenocarcinoma | EGFR mutant (E746-A750del), PTEN null | 50 | - | Daily Oral | 131%[3] |
| NCI-H1975 | Adenocarcinoma | EGFR mutant (L858R, T790M) | 50 | - | Daily Oral | 112%[3] |
| NCI-H441 | Papillary Adenocarcinoma | MET overexpression | 50 | - | Daily Oral | 115%[3] |
| NCI-H292 | Mucoepidermoid Carcinoma | EGFR overexpression | 25 | - | Daily Oral | 92%[3] |
| NCI-H292 | Mucoepidermoid Carcinoma | EGFR overexpression | 12.5 | 25 | Daily Oral | >100% (Regression)[3] |
| NCI-H1975 | Adenocarcinoma | EGFR mutant (L858R, T790M) | 25 | 25 | Daily Oral | Significant enhancement over monotherapy[3] |
TGI (Tumor Growth Inhibition) is calculated as (1 - [Change in mean tumor volume of treated group] / [Change in mean tumor volume of control group]) x 100%. A TGI > 100% indicates tumor regression.
Experimental Protocols
This section provides a detailed protocol for conducting a xenograft study to evaluate the efficacy of this compound.
Cell Culture and Preparation
-
Cell Lines: Use human cancer cell lines of interest (e.g., NCI-H1650, NCI-H292).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the cells using a hemocytometer or automated cell counter.
-
Resuspension: Resuspend the cell pellet in an appropriate medium for injection (e.g., a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep cells on ice until injection.
Animal Husbandry and Tumor Implantation
-
Animal Model: Use immunodeficient mice, such as BALB/c nude or NOD-SCID mice, aged 6-8 weeks.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Implantation:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension (e.g., 100-200 µL) subcutaneously into the right flank of the mouse.
-
Monitor the animals regularly for tumor growth.
-
Tumor Monitoring and Treatment Initiation
-
Tumor Measurement: Measure tumor dimensions (length and width) with digital calipers every 2-3 days.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a mean volume of approximately 200-300 mm³, randomize the animals into treatment and control groups (n=5-10 mice per group).[3]
Drug Formulation and Administration
-
Vehicle Preparation: Prepare the vehicle solution consisting of 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water.[3]
-
This compound Formulation: Dissolve this compound in the vehicle to the desired final concentration for oral administration.
-
Administration:
Efficacy and Toxicity Assessment
-
Tumor Growth: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at the end of the treatment period.
-
Data Analysis: Calculate the mean tumor volume for each group over time and determine the Tumor Growth Inhibition (TGI). Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the treatment effect.
Pharmacodynamic Analysis (Optional)
-
At the end of the study (e.g., 4 hours after the final dose), tumors and/or peripheral blood mononuclear cells (PBMCs) can be collected.[3]
-
Tissues can be processed for Western blot analysis to measure the levels of Hsp90 client proteins (e.g., p-EGFR, p-AKT) or the induction of Hsp70 to confirm the mechanism of action in vivo.[3]
Caption: Workflow for an in vivo xenograft study to evaluate the efficacy of this compound.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor this compound against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing CH5164840 in Combination with Erlotinib for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the combined use of CH5164840, a novel HSP90 inhibitor, and erlotinib (B232), an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), in preclinical non-small cell lung cancer (NSCLC) models. Erlotinib is an established therapeutic agent for NSCLC patients with activating EGFR mutations.[1][2] However, the development of resistance, often through secondary mutations like T790M or activation of bypass signaling pathways, presents a significant clinical challenge.[3][4][5][6]
The combination of this compound and erlotinib offers a promising strategy to overcome erlotinib resistance and enhance its anti-tumor efficacy. This compound targets Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous oncogenic proteins, including EGFR itself, as well as other signaling molecules like AKT, ERK, and MET.[7][8][9][10] By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting key cancer cell survival and proliferation pathways.[9] This dual-targeting approach has demonstrated synergistic anti-tumor activity in preclinical models of both erlotinib-sensitive and erlotinib-resistant NSCLC.[9]
These notes detail the underlying mechanism of action, provide quantitative data from preclinical studies, and offer step-by-step protocols for key in vitro and in vivo experiments to evaluate the efficacy of this combination therapy.
Mechanism of Action
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase, competing with ATP for its binding site.[1][2][11] This action blocks EGFR autophosphorylation and subsequent activation of downstream pro-survival signaling pathways, including the PI3K/AKT and RAS/MAPK pathways.[2][12]
This compound, as an HSP90 inhibitor, prevents the chaperone function of HSP90, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[9] Many of these client proteins are critical for cancer cell survival and include mutated and overexpressed oncoproteins.[7][13] In the context of NSCLC, key HSP90 clients include EGFR (both wild-type and mutated forms), HER2, and MET.[9]
The combination of this compound and erlotinib is synergistic for several reasons:
-
Enhanced EGFR Inhibition: While erlotinib directly inhibits EGFR kinase activity, this compound promotes the degradation of the entire EGFR protein, providing a more comprehensive blockade of EGFR signaling.[9]
-
Overcoming Resistance: In erlotinib-resistant cells harboring the T790M mutation, HSP90 inhibition can still induce the degradation of the mutated EGFR, restoring sensitivity to EGFR-targeted therapy.[9]
-
Targeting Bypass Pathways: HSP90 inhibition also targets other oncogenic drivers that can mediate resistance to erlotinib, such as MET amplification.[4][9]
-
Suppression of Downstream Signaling: The combination therapy leads to a more profound and sustained inhibition of downstream signaling pathways like PI3K/AKT and MAPK/ERK compared to either agent alone.[9]
Data Presentation
In Vitro Growth Inhibitory Activity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and erlotinib in various NSCLC cell lines, demonstrating the potent activity of this compound across different genetic backgrounds and the synergistic effect when combined with erlotinib.
| Cell Line | EGFR Status | Erlotinib IC50 (nM) | This compound IC50 (nM) | Notes |
| PC-9 | del E746-A750 | 4.7 | 140 | Erlotinib-sensitive |
| HCC827 | del E746-A750 | 8.3 | 230 | Erlotinib-sensitive |
| NCI-H292 | Wild-type (overexpression) | 1300 | 550 | Moderately sensitive to erlotinib |
| NCI-H1975 | L858R, T790M | 13000 | 330 | Erlotinib-resistant |
| NCI-H1650 | del E746-A750, PTEN null | 11000 | 280 | Erlotinib-resistant |
| A549 | K-ras mutant | >20000 | 290 | Erlotinib-resistant |
| NCI-H441 | Wild-type, MET overexpression | 10000 | 380 | Erlotinib-resistant |
| EBC-1 | MET amplification | >20000 | 420 | Erlotinib-resistant |
Data compiled from S. Yano et al., Cancer Sci, 2013.[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound and erlotinib combination.
Caption: Experimental workflow for evaluating the combination therapy.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and erlotinib, alone and in combination.
Materials:
-
NSCLC cell lines (e.g., PC-9, NCI-H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Erlotinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and erlotinib in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine IC50 values using a non-linear regression analysis.
-
Caspase-3/7 Activity Assay
This protocol measures the induction of apoptosis.
Materials:
-
NSCLC cells
-
Complete growth medium
-
This compound and Erlotinib
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Cell Viability Assay protocol, using white-walled plates suitable for luminescence.
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the vehicle-treated control to determine the fold-increase in caspase activity.
-
Western Blot Analysis
This protocol is for assessing the levels of key signaling proteins.
Materials:
-
NSCLC cells
-
This compound and Erlotinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with drugs as required.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL reagent and capture the chemiluminescent signal.
-
Analyze band intensities and normalize to a loading control (e.g., GAPDH).
-
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
NSCLC cells (e.g., NCI-H1975)
-
Matrigel
-
This compound and Erlotinib
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Erlotinib alone, Combination).
-
-
Drug Administration:
-
Administer drugs and vehicle by oral gavage according to the desired dosing schedule (e.g., daily).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study.
-
Excise tumors for pharmacodynamic analysis (e.g., western blotting for target proteins).
-
Calculate tumor growth inhibition for each treatment group.
-
Conclusion
The combination of the HSP90 inhibitor this compound and the EGFR TKI erlotinib represents a rational and effective therapeutic strategy for overcoming resistance and enhancing anti-tumor efficacy in preclinical models of NSCLC. The provided protocols offer a framework for researchers to further investigate the potential of this combination therapy. Careful consideration of the appropriate cell line models and in vivo experimental design is crucial for obtaining robust and translatable results.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Known and putative mechanisms of resistance to EGFR targeted therapies in NSCLC patients with EGFR mutations—a review - Stewart - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 13. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CH5164840 in NSCLC Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design for studying the novel Hsp90 inhibitor, CH5164840, in the context of non-small cell lung cancer (NSCLC). The included protocols are based on established methodologies and data from preclinical studies.
Introduction
This compound is a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.[1] In NSCLC, EGFR is a key client protein of Hsp90. Inhibition of Hsp90 by this compound leads to the degradation of EGFR and other client proteins, resulting in the suppression of downstream signaling pathways like AKT and ERK, ultimately inhibiting tumor growth.[1] This makes this compound a promising therapeutic agent, particularly in combination with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232), to overcome resistance.[1]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the 50% inhibitory concentration (IC50) of this compound and erlotinib on the growth of various NSCLC cell lines.
| Cell Line | EGFR Status | MET Status | Other Mutations | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| NCI-H292 | Wild-type (overexpression) | - | - | 550 | 13000 |
| NCI-H441 | Wild-type | Overexpression | KRAS mutant | 200 | 8100 |
| NCI-H1650 | Mutant (del E746-A750) | - | PTEN null | 140 | >10000 |
| NCI-H1975 | Mutant (L858R, T790M) | - | - | 230 | >10000 |
| A549 | Wild-type | - | KRAS mutant | 260 | >10000 |
| Calu-6 | Wild-type | - | KRAS mutant | 330 | >10000 |
| QG56 | Wild-type | - | - | 180 | 4.7 |
Data extracted from Nakashima et al., Cancer Science, 2013.[1]
In Vivo Antitumor Activity of this compound
The table below presents the tumor growth inhibition (TGI) observed in NSCLC xenograft models treated with this compound at the maximum tolerated dose (MTD).
| Xenograft Model | Cell Line | EGFR Status | MET Status | Other Mutations | This compound Dose (mg/kg/day) | TGI (%) |
| NCI-H1650 | NCI-H1650 | Mutant (del E746-A750) | - | PTEN null | 50 | 131 |
| NCI-H292 | NCI-H292 | Wild-type (overexpression) | - | - | 50 | 72 |
| NCI-H1975 | NCI-H1975 | Mutant (L858R, T790M) | - | - | 50 | 66 |
| NCI-H441 | NCI-H441 | Wild-type | Overexpression | KRAS mutant | 50 | 56 |
Data extracted from Nakashima et al., Cancer Science, 2013.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in NSCLC.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of this compound.
Experimental Workflow for In Vivo Xenograft Studies
References
Application Notes and Protocols: Measuring Hsp90 Client Protein Degradation with CH5164840
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival. Inhibition of Hsp90's ATPase activity leads to the misfolding and subsequent proteasomal degradation of these client proteins, making Hsp90 an attractive target for cancer therapy. CH5164840 is a novel, orally available Hsp90 inhibitor that has demonstrated potent antitumor activity.[1] This document provides detailed protocols for measuring the degradation of Hsp90 client proteins induced by this compound.
Mechanism of Action
This compound, like other Hsp90 inhibitors, targets the N-terminal ATP-binding pocket of Hsp90. This competitive inhibition disrupts the chaperone's conformational cycle, preventing the proper folding and maturation of client proteins. These destabilized client proteins, such as EGFR, HER2, MET, and Raf1, are then ubiquitinated and targeted for degradation by the proteasome.[1] A hallmark of Hsp90 inhibition is the compensatory induction of heat shock protein 70 (Hsp70), which can be used as a biomarker for target engagement.[1]
Data Presentation
Dose-Dependent Degradation of Hsp90 Client Proteins
The following table summarizes the degradation of key Hsp90 client proteins in non-small-cell lung cancer (NSCLC) cell lines after a 24-hour treatment with varying concentrations of this compound. Data is presented as a qualitative assessment of protein levels determined by Western blot analysis.
| This compound Concentration (µM) | EGFR | HER2 | MET | p-AKT | p-ERK | Hsp70 |
| 0 (Vehicle) | ++++ | ++++ | ++++ | ++++ | ++++ | + |
| 0.04 | +++ | +++ | +++ | +++ | +++ | ++ |
| 0.2 | ++ | ++ | ++ | ++ | ++ | +++ |
| 1 | + | + | + | + | + | ++++ |
| 5 | +/- | +/- | +/- | +/- | +/- | +++++ |
'+' indicates the relative protein level, with '+++++' being the highest and '+/-' indicating near complete degradation.[1]
Experimental Protocols
Protocol 1: Dose-Response Analysis of Hsp90 Client Protein Degradation by Western Blot
This protocol details the steps to assess the concentration-dependent effect of this compound on the degradation of Hsp90 client proteins.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Appropriate cancer cell line (e.g., NSCLC cell lines)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target client proteins (e.g., EGFR, HER2, MET), p-AKT, p-ERK, Hsp70, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare serial dilutions of this compound in complete cell culture medium (e.g., 0, 0.04, 0.2, 1, 5 µM).
-
Treat the cells with the different concentrations of this compound and a vehicle control (e.g., DMSO) for 24 hours.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Protocol 2: Time-Course Analysis of Hsp90 Client Protein Degradation
This protocol is designed to determine the kinetics of client protein degradation following treatment with a fixed concentration of this compound.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells as described in Protocol 1.
-
Treat cells with a fixed concentration of this compound (e.g., 1 µM) and a vehicle control.
-
Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-7 from Protocol 1 for each time point.
-
-
Data Analysis:
-
Plot the normalized protein levels against time to visualize the degradation kinetics.
-
Protocol 3: Cycloheximide (B1669411) Chase Assay to Determine Protein Half-Life
This assay is used to measure the half-life of a client protein by inhibiting new protein synthesis with cycloheximide (CHX) and observing the rate of degradation in the presence of this compound.
Materials:
-
Cycloheximide (CHX) solution
-
All materials listed in Protocol 1
Procedure:
-
Cell Culture and Pre-treatment:
-
Seed cells as described in Protocol 1.
-
Pre-treat the cells with this compound (e.g., 1 µM) or vehicle for a short period (e.g., 1-2 hours) to ensure Hsp90 is inhibited.
-
-
Cycloheximide Treatment and Time-Course:
-
Add CHX to the media at a final concentration that effectively blocks protein synthesis in the specific cell line (e.g., 50-100 µg/mL).
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6, 8 hours).
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 2-7 from Protocol 1 for each time point.
-
-
Data Analysis:
-
Quantify the remaining protein at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining protein versus time on a semi-logarithmic scale to determine the protein half-life.
-
Visualizations
Caption: Mechanism of this compound-induced client protein degradation.
Caption: Experimental workflow for Western blot analysis.
Caption: Signaling pathway of Hsp90 inhibition by this compound.
References
Application Notes and Protocols for CH5164840, a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting HSP90, this compound promotes the degradation of these oncoproteins, leading to the disruption of key oncogenic signaling pathways and subsequent anti-tumor activity. These application notes provide a summary of the inhibitory activity of this compound across various cancer cell lines, detailed protocols for assessing its efficacy, and a visual representation of its mechanism of action.
Data Presentation: IC50 Values of this compound
The anti-proliferative activity of this compound has been evaluated in a panel of human cancer cell lines, demonstrating a broad spectrum of efficacy. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, are summarized in the table below.
| Cancer Type | Cell Line | EGFR Status | Additional Mutations | This compound IC50 (µM) | Reference |
| Non-Small-Cell Lung Cancer | PC-9 | E746_A750del | 0.16 | [1] | |
| Non-Small-Cell Lung Cancer | HCC827 | E746_A750del | 0.14 | [1] | |
| Non-Small-Cell Lung Cancer | NCI-H292 | WT overexpression | 0.49 | [1] | |
| Non-Small-Cell Lung Cancer | NCI-H1781 | WT | HER2 G776insV_G/C | 0.55 | [1] |
| Non-Small-Cell Lung Cancer | A549 | WT | K-ras mutant | 0.19 | [1] |
| Non-Small-Cell Lung Cancer | NCI-H1650 | E746_A750del | PTEN null | 0.16 | [1] |
| Non-Small-Cell Lung Cancer | NCI-H1975 | L858R and T790M | 0.30 | [1] |
Mechanism of Action: HSP90 Inhibition
This compound exerts its anti-cancer effects by inhibiting the ATPase activity of HSP90. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of oncogenic client proteins. Key client proteins affected by this compound include EGFR, HER2, MET, and Raf1. The degradation of these proteins results in the suppression of downstream signaling pathways, most notably the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell growth, proliferation, and survival.
Experimental Protocols
The following is a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol can be adapted for other cell viability assays such as XTT, MTS, or CellTiter-Glo.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend cells in complete culture medium to a final concentration that will result in 70-80% confluency at the end of the assay. The optimal seeding density should be determined empirically for each cell line (typically 3,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Overnight Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for this compound would be from 0.01 µM to 10 µM. It is recommended to perform a 2-fold or 3-fold serial dilution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions or control medium.
-
-
Incubation with Compound:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This compound is a potent HSP90 inhibitor with significant anti-proliferative activity against a range of cancer cell lines, particularly those driven by oncogenes that are HSP90 client proteins. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel anti-cancer strategies targeting the HSP90 chaperone machinery. Further investigation into its efficacy in other cancer types and in combination with other therapeutic agents is warranted.
References
Application Notes and Protocols for Western Blot Analysis of CH5164840-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a potent and orally available Hsp90 (Heat shock protein 90) inhibitor. Its mechanism of action involves the disruption of the Hsp90 chaperone machinery, leading to the proteasomal degradation of Hsp90 client proteins. Many of these client proteins are crucial for tumor cell proliferation, survival, and signaling. Consequently, this compound has demonstrated significant antitumor activity in various cancer models, particularly in non-small-cell lung cancer (NSCLC).
Western blot analysis is an indispensable technique for elucidating the molecular effects of this compound. This method allows for the sensitive and specific detection of changes in the expression and phosphorylation status of key proteins within cellular signaling pathways affected by Hsp90 inhibition. These application notes provide a comprehensive guide to performing Western blot analysis on cells treated with this compound, including detailed protocols and expected outcomes.
Mechanism of Action and Key Signaling Pathways
This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the destabilization and subsequent degradation of a wide array of oncogenic client proteins.[1] Key signaling pathways affected by this compound include:
-
EGFR/HER2 Signaling: Epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are critical receptor tyrosine kinases in many cancers. This compound treatment leads to a significant reduction in the protein levels of both total and phosphorylated EGFR and HER2.[2]
-
MET Signaling: The MET proto-oncogene, a receptor tyrosine kinase, is another important Hsp90 client protein. This compound induces the degradation of MET.[2]
-
RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and survival. Raf1 is a client protein of Hsp90, and its degradation by this compound leads to the suppression of downstream ERK phosphorylation.[2]
-
PI3K-AKT Pathway: The PI3K-AKT signaling cascade is crucial for cell growth and survival. AKT is a key client protein of Hsp90, and its degradation following this compound treatment results in decreased AKT phosphorylation.[2]
-
JAK-STAT Pathway: this compound has also been shown to suppress the JAK1-Stat3 signaling pathway, which is involved in cell proliferation and survival.[2]
-
Induction of Hsp70: A hallmark of Hsp90 inhibition is the compensatory upregulation of Hsp70, a heat shock protein that is transcriptionally regulated by HSF1. The induction of Hsp70 serves as a reliable biomarker for Hsp90 inhibitor activity.[2]
Data Presentation: Expected Quantitative Changes in Protein Expression
The following table summarizes the expected dose-dependent effects of this compound on key Hsp90 client proteins and the biomarker Hsp70 in a representative cancer cell line (e.g., NCI-H292) after 24 hours of treatment. The values are presented as a percentage of the vehicle control (DMSO).
| This compound Conc. (µM) | p-EGFR (% of Control) | Total EGFR (% of Control) | p-AKT (% of Control) | Total AKT (% of Control) | p-ERK (% of Control) | Total ERK (% of Control) | Hsp70 (% of Control) |
| 0 (Vehicle) | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| 0.04 | ~80-90 | ~90-100 | ~85-95 | ~90-100 | ~80-90 | ~90-100 | ~110-130 |
| 0.2 | ~50-70 | ~70-90 | ~60-80 | ~80-90 | ~50-70 | ~80-90 | ~150-200 |
| 1 | ~20-40 | ~40-60 | ~30-50 | ~50-70 | ~20-40 | ~50-70 | ~200-300 |
| 5 | <10 | <20 | <15 | <30 | <10 | <30 | >300 |
Note: These are generalized expected values. Actual results may vary depending on the cell line, treatment duration, and experimental conditions.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., NSCLC cell lines such as NCI-H292 or NCI-H1975) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 0.04, 0.2, 1, 5 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only (DMSO) control. Incubate the cells for the desired duration (e.g., 24 or 48 hours).
Protein Lysate Preparation
-
Washing: Place the 6-well plates on ice. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors to each well.
-
RIPA Lysis Buffer Recipe: 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0.
-
-
Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize all samples to the same concentration using the lysis buffer.
Western Blotting
-
Sample Preparation: To the normalized lysates, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:
-
p-EGFR (Tyr1068): 1:1000
-
EGFR: 1:1000
-
p-AKT (Ser473): 1:1000
-
AKT: 1:1000
-
p-ERK1/2 (Thr202/Tyr204): 1:2000
-
ERK1/2: 1:1000
-
p-Stat3 (Tyr705): 1:1000
-
Stat3: 1:1000
-
Hsp70: 1:1000
-
β-actin or GAPDH (loading control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Data Analysis
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein bands to the intensity of the loading control (β-actin or GAPDH) for each lane.
-
Comparison: Compare the normalized protein levels in the this compound-treated samples to the vehicle control to determine the relative change in protein expression.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of this compound's effect.
References
Application Notes and Protocols for CH5164840 In Vivo Antitumor Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CH5164840 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting Hsp90, this compound leads to the degradation of these oncogenic client proteins, thereby disrupting key signaling pathways and exhibiting potent antitumor activity. These application notes provide a summary of the in vivo antitumor efficacy of this compound in various cancer models and detailed protocols for its assessment.
Mechanism of Action
This compound binds to the ATP-binding pocket in the N-terminus of Hsp90, inhibiting its chaperone function. This leads to the proteasomal degradation of Hsp90 client proteins, which include key drivers of tumor growth and survival such as EGFR, HER2, and MET.[1][2] The degradation of these proteins results in the downregulation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to cell growth inhibition and apoptosis.[1]
Data Presentation: In Vivo Antitumor Activity of this compound
The in vivo antitumor efficacy of this compound has been demonstrated in several human cancer xenograft models. The following tables summarize the quantitative data from these preclinical studies.
Table 1: Single Agent Antitumor Activity of this compound in Non-Small-Cell Lung Cancer (NSCLC) Xenograft Models[1]
| Cell Line | Cancer Type | Mouse Strain | Treatment Regimen | Maximum Tumor Growth Inhibition (TGI) | Notes |
| NCI-H1650 | NSCLC (EGFR mutant, PTEN null) | BALB/c nude | 50 mg/kg, daily oral administration for 11 days | 131% (tumor regression) | Dose-dependent antitumor activity was observed. |
| NCI-H292 | NSCLC (wild-type EGFR overexpression) | BALB/c nude | 50 mg/kg, daily oral administration | Substantial antitumor activity | Doses were well-tolerated. |
| NCI-H1975 | NSCLC (EGFR T790M mutant) | BALB/c nude | 50 mg/kg, daily oral administration | Substantial antitumor activity | Doses were well-tolerated. |
| NCI-H441 | NSCLC (wild-type EGFR, MET overexpression) | BALB/c nude | 50 mg/kg, daily oral administration | Substantial antitumor activity | Doses were well-tolerated. |
Table 2: Combination Therapy with this compound in NSCLC Xenograft Models[1]
| Cell Line | Cancer Type | Mouse Strain | Treatment Regimen | Outcome |
| NCI-H292 | NSCLC (wild-type EGFR overexpression) | BALB/c nude | This compound (12.5 mg/kg, p.o., daily) + Erlotinib (B232) (25 mg/kg, p.o., daily) | Synergistically enhanced antitumor activity of erlotinib. |
| NCI-H1975 | NSCLC (EGFR T790M mutant) | BALB/c nude | This compound + Erlotinib | Enhanced the antitumor activity of erlotinib. |
Table 3: Antitumor Activity of this compound in HER2-Overexpressing Cancer Xenograft Models[2]
| Cell Line | Cancer Type | Mouse Strain | Treatment Regimen | Outcome |
| NCI-N87 | Gastric Cancer | N/A | Oral administration | Potent antitumor efficacy with tumor regression. |
| BT-474 | Breast Cancer | N/A | Oral administration | Potent antitumor efficacy with tumor regression. |
| NCI-N87 | Gastric Cancer | N/A | This compound + Trastuzumab | Significantly enhanced antitumor efficacy. |
| BT-474 | Breast Cancer | N/A | This compound + Lapatinib | Significantly enhanced antitumor efficacy. |
Experimental Protocols
The following are detailed protocols for assessing the in vivo antitumor activity of this compound using xenograft models.
Protocol 1: Human Cancer Cell Line Xenograft Model
1. Cell Culture and Preparation:
-
Culture human cancer cell lines (e.g., NCI-H1650, NCI-H292, NCI-N87, BT-474) in appropriate media and conditions to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a viable cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a sterile solution of PBS or a 1:1 mixture of PBS and Matrigel at a final concentration of 5-10 x 10^6 cells per 100-200 µL.
2. Animal Handling and Tumor Implantation:
-
Use immunodeficient mice, such as BALB/c nude or NOD/SCID, aged 6-8 weeks.
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (length x width²) / 2.
-
Once tumors reach a mean volume of 150-200 mm³, randomize the mice into control and treatment groups (n=5-10 mice per group).
4. Drug Preparation and Administration:
-
Prepare this compound for oral administration by dissolving it in a suitable vehicle, such as 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water.[1]
-
Administer this compound orally once daily at the desired dose(s) (e.g., 12.5, 25, 50 mg/kg).
-
For combination studies, prepare and administer the second agent (e.g., erlotinib, trastuzumab) according to its established protocol.
-
The control group should receive the vehicle solution.
5. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic studies).
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100, where Tf is the final tumor volume of the treated group, Ti is the initial tumor volume of the treated group, Cf is the final tumor volume of the control group, and Ci is the initial tumor volume of the control group.
6. Pharmacodynamic Studies (Optional):
-
To confirm the mechanism of action, collect tumor tissues and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the last dose.
-
Analyze the levels of Hsp90 client proteins (e.g., EGFR, HER2, p-Akt, p-ERK) and Hsp70 (a biomarker of Hsp90 inhibition) by Western blotting or immunohistochemistry.[1]
Visualizations
Caption: this compound inhibits Hsp90, leading to the degradation of client proteins and downstream signaling.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor this compound against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays Using CH5164840
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the novel Hsp90 inhibitor, CH5164840, in cell viability assays. The protocols detailed below are designed to be robust and adaptable for various cancer cell lines, enabling the determination of the compound's cytotoxic and anti-proliferative effects.
Introduction
This compound is a potent and orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, survival, and proliferation.[2][3] By inhibiting Hsp90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting key oncogenic signaling pathways and inducing cancer cell death.[1][2] These notes provide detailed protocols for assessing the in vitro efficacy of this compound by measuring its impact on cell viability.
Mechanism of Action: The Hsp90 Chaperone Cycle and Client Protein Degradation
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone activity.[2] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of numerous oncogenic client proteins. Key client proteins affected by Hsp90 inhibition include receptor tyrosine kinases (e.g., EGFR, HER2, MET), signaling kinases (e.g., AKT, RAF-1), and transcription factors.[1][3] The degradation of these proteins simultaneously blocks multiple signaling pathways crucial for tumor progression, such as the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.[1]
Figure 1: this compound inhibits Hsp90, leading to client protein degradation and apoptosis.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various non-small-cell lung cancer (NSCLC) cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H1650 | NSCLC | 550 |
| NCI-H1975 | NSCLC | 270 |
| HCC827 | NSCLC | 140 |
| NCI-H358 | NSCLC | 320 |
| NCI-H441 | NSCLC | 460 |
| NCI-H292 | NSCLC | 200 |
| A549 | NSCLC | 480 |
| Data sourced from a study on the enhanced antitumor activity of erlotinib (B232) in combination with this compound.[1] |
Experimental Protocols
The following protocols provide a detailed methodology for determining the cell viability of cancer cells treated with this compound using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.[4]
Experimental Workflow
Figure 2: General workflow for a cell viability assay using this compound.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Sterile 96-well opaque-walled microplates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Luminometer
Protocol: Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells, ensuring cell viability is >95%.
-
Seed cells into a 96-well opaque-walled plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A suggested starting concentration range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration, typically ≤ 0.1%).
-
Also, include wells with medium only to serve as a blank for background luminescence.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
-
CellTiter-Glo® Reagent Addition and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[6][7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6][8]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][8]
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Percentage of Cell Viability Calculation:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Luminescence of treated well / Luminescence of vehicle control well) x 100
-
-
-
IC50 Determination:
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes a 50% reduction in cell viability) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope [four parameters]).
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the 96-well plate. | Ensure thorough mixing of the cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Low signal-to-noise ratio | Suboptimal cell number; Reagent not at room temperature. | Optimize cell seeding density; Ensure all components are at room temperature before use. |
| Inconsistent IC50 values | Fluctuation in incubation time or temperature; Inaccurate compound dilutions. | Maintain consistent experimental conditions; Prepare fresh serial dilutions for each experiment. |
Conclusion
This compound is a promising Hsp90 inhibitor with potent anti-tumor activity across various cancer cell lines. The provided protocols offer a standardized method for assessing its efficacy in terms of cell viability. Accurate determination of IC50 values and dose-response relationships is crucial for the preclinical evaluation of this and other potential therapeutic agents. Adherence to these detailed protocols will ensure the generation of reliable and reproducible data for researchers in the field of cancer drug discovery.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 5. 2. Cell viability assay [bio-protocol.org]
- 6. OUH - Protocols [ous-research.no]
- 7. ch.promega.com [ch.promega.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols for Studying Erlotinib Resistance Mechanisms using CH5164840
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a targeted therapy for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance to erlotinib is a significant clinical challenge. One of the key mechanisms of resistance is the secondary T790M mutation in the EGFR gene. CH5164840 is a novel, orally available Hsp90 inhibitor that has shown potent antitumor activity. Heat shock protein 90 (Hsp90) is a molecular chaperone responsible for the stability and function of numerous client proteins, including several key oncogenic drivers such as EGFR, HER2, MET, and Raf1. By inhibiting Hsp90, this compound leads to the degradation of these client proteins, thereby disrupting downstream signaling pathways and potentially overcoming erlotinib resistance.
This document provides detailed application notes and protocols for utilizing this compound as a tool to study and overcome erlotinib resistance in NSCLC cell lines, particularly those harboring the T790M mutation.
Data Presentation
The following tables summarize quantitative data on the anti-proliferative activity of this compound, both as a single agent and in combination with erlotinib, in erlotinib-resistant NSCLC cell lines.
Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | IC50 (µM) of this compound |
| NCI-H1975 | L858R + T790M | Not explicitly provided, but enhanced erlotinib's effect |
| HCT116 | Not specified | 0.15[1] |
| NCI-N87 | Not specified | 0.066[1] |
Table 2: Combination Effect of this compound and Erlotinib on Cell Growth and Apoptosis in NCI-H1975 Cells
| Treatment | Effect on Cell Growth Inhibition | Effect on Caspase-3/7 Activity |
| Erlotinib | Low efficacy | Minimal induction |
| This compound | Growth inhibition | Induction of apoptosis |
| Erlotinib + this compound | Enhanced growth inhibition | Enhanced induction of apoptosis |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Erlotinib Resistance and this compound Intervention
Erlotinib resistance, often mediated by the T790M mutation, allows for continued activation of downstream pro-survival signaling pathways despite EGFR inhibition. This compound, by inhibiting Hsp90, leads to the degradation of key signaling molecules, including mutant EGFR, thereby abrogating these resistance pathways.
Mechanism of this compound in overcoming erlotinib resistance.
Experimental Workflow for Investigating the Combination of this compound and Erlotinib
This workflow outlines the key steps to assess the synergistic effect of this compound and erlotinib on erlotinib-resistant NSCLC cells.
Workflow for studying this compound and erlotinib synergy.
Experimental Protocols
Cell Culture of Erlotinib-Resistant NSCLC Cell Lines
This protocol is for the maintenance of the NCI-H1975 cell line, which harbors the L858R and T790M EGFR mutations and is resistant to erlotinib.
-
Materials:
-
NCI-H1975 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For sub-culturing, wash the cells with PBS and detach them using Trypsin-EDTA when they reach 80-90% confluency.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
NCI-H1975 cells
-
96-well plates
-
Erlotinib
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
-
-
Procedure:
-
Seed NCI-H1975 cells in 96-well plates at a density of 3 x 10³ to 5 x 10³ cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of erlotinib, this compound, or a combination of both for 72-96 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Western Blot Analysis of Signaling Proteins
This protocol details the detection of total and phosphorylated levels of EGFR, Stat3, and ERK.
-
Materials:
-
Treated NCI-H1975 cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-Stat3, anti-Stat3, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent and visualize the protein bands using an imaging system.
-
For detecting phosphorylated proteins, it is recommended to use 5% BSA in TBST for blocking and antibody dilutions.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total protein or a loading control like β-actin or GAPDH.
-
-
References
Troubleshooting & Optimization
CH5164840 solubility and preparation for experiments
Welcome to the technical support center for CH5164840. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find detailed information on solubility, experimental preparation, along with troubleshooting guides and frequently asked questions.
Solubility
Properly dissolving this compound is critical for accurate and reproducible experimental results. The solubility of this compound can vary depending on the solvent.
Quantitative Solubility Data
| Solvent | Concentration | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Based on common laboratory practice for small molecule inhibitors. It is recommended to prepare a stock solution of at least 10 mM. |
| 10% DMSO/10% Cremophor EL/0.02 N HCl in water | Not specified | This vehicle was used for in vivo animal studies.[1] |
| Ethanol (B145695) | To be determined | Solubility in ethanol has not been quantitatively reported. Empirical testing is recommended. |
| Phosphate-Buffered Saline (PBS) | To be determined | This compound is expected to have low solubility in aqueous buffers like PBS. |
Preparation for Experiments
Following standardized protocols for solution preparation is key to achieving consistent results in your experiments.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: In a sterile environment, carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Dissolve the compound:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication may assist in dissolution.
-
Visually inspect the solution to ensure no solid particles are present.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Experimental Workflow for Stock Solution Preparation
Troubleshooting Guide
Encountering issues during your experiments? This guide provides solutions to common problems.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound precipitates out of solution when added to aqueous media. | The final concentration of DMSO in the media is too low to maintain solubility. | - Increase the final DMSO concentration in your assay, ensuring it is not toxic to your cells (typically ≤ 0.5%).- Prepare an intermediate dilution of the stock solution in a solvent more miscible with water, like ethanol, before adding to the aqueous media. |
| Inconsistent or no biological activity observed. | - Degradation of the compound: Improper storage or repeated freeze-thaw cycles.- Inaccurate concentration: Errors in weighing or dilution.- Cell line insensitivity: The chosen cell line may not be responsive to this compound. | - Always use freshly thawed aliquots of the stock solution.- Re-weigh and prepare a fresh stock solution.- Verify the sensitivity of your cell line to Hsp90 inhibitors or test a different cell line. |
| High background in assays. | The compound itself is interfering with the assay readout (e.g., autofluorescence). | Run a control with the compound in cell-free assay media to check for interference. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90). By inhibiting Hsp90, it leads to the degradation of Hsp90 client proteins, including key signaling molecules involved in cancer cell growth and survival, such as EGFR, HER2, MET, and Raf1. This disrupts downstream signaling pathways like the PI3K/AKT and MAPK/ERK pathways.[1]
Q2: How does this compound affect the PI3K/AKT signaling pathway?
A2: this compound indirectly inhibits the PI3K/AKT pathway. Many of the client proteins of Hsp90 are receptor tyrosine kinases (RTKs) that, when activated, trigger the PI3K/AKT pathway. By promoting the degradation of these RTKs, this compound effectively blocks the upstream signals that activate this pathway, leading to reduced phosphorylation of AKT.[1]
PI3K/AKT Signaling Pathway and this compound Inhibition
Q3: What concentrations of this compound are typically used in in vitro experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. In non-small-cell lung cancer (NSCLC) cell lines, IC50 values for cell growth inhibition were found to be in the range of 140–550 nM.[1] For western blotting experiments to observe the degradation of Hsp90 client proteins, concentrations ranging from 0.04 to 5 µM have been used with a 24-hour treatment period.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Can I dissolve this compound directly in cell culture media?
A4: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its presumed low aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO. This stock solution can then be diluted to the final desired concentration in the cell culture medium. Ensure the final concentration of the organic solvent in the medium is low enough to not affect the cells (typically ≤ 0.5% for DMSO).
References
Technical Support Center: Overcoming Resistance to CH5164840 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Hsp90 inhibitor, CH5164840, particularly concerning the development of resistance.
Troubleshooting Guide
This guide is designed to help you identify the potential causes of resistance to this compound in your cancer cell models and to provide you with actionable steps to investigate and potentially overcome this resistance.
Issue: Decreased sensitivity or acquired resistance to this compound in cancer cells.
Possible Cause 1: Induction of the Heat Shock Response (HSR)
Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins (HSPs) such as Hsp70 and Hsp27.[1][2] These induced chaperones have pro-survival functions and can compensate for the inhibition of Hsp90, thereby conferring resistance.
Troubleshooting Steps:
-
Assess the expression levels of HSR-associated proteins:
-
Perform Western blotting to compare the protein levels of HSF1, Hsp70, and Hsp27 in your resistant cells versus the parental (sensitive) cells, both at baseline and after treatment with this compound. A significant increase in these proteins in the resistant cells is indicative of HSR-mediated resistance.
-
-
Inhibit the Heat Shock Response:
-
Consider co-treatment of your resistant cells with this compound and an inhibitor of HSF1 or Hsp70. A restored sensitivity to this compound would suggest that the HSR is a key resistance mechanism.
-
Possible Cause 2: Alterations in Hsp90 Co-chaperones
The function of Hsp90 is regulated by a variety of co-chaperones. Changes in the expression or function of these co-chaperones can impact the efficacy of Hsp90 inhibitors. For example, increased levels of the co-chaperone p23 have been linked to drug resistance, while mutations in Hsp90 that enhance its interaction with the co-chaperone Aha1 can also lead to resistance.[1]
Troubleshooting Steps:
-
Profile the expression of key co-chaperones:
-
Use Western blotting or qPCR to analyze the expression levels of co-chaperones such as p23, Aha1, and Cdc37 in your resistant and sensitive cell lines.
-
-
Assess Hsp90 ATPase activity:
-
Perform an in vitro ATPase activity assay on Hsp90 purified from both sensitive and resistant cells. Altered ATPase activity in the resistant cells could point to changes in co-chaperone interactions.
-
Possible Cause 3: Increased Drug Efflux
Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy. While many synthetic Hsp90 inhibitors are not substrates for these pumps, it remains a potential mechanism of resistance.[1]
Troubleshooting Steps:
-
Evaluate the expression of ABC transporters:
-
Perform Western blotting or qPCR to determine the expression levels of P-gp and other relevant ABC transporters in your resistant cells compared to the sensitive parental line.
-
-
Use an efflux pump inhibitor:
-
Treat your resistant cells with this compound in combination with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). If sensitivity to this compound is restored, drug efflux is a likely resistance mechanism.
-
Possible Cause 4: Upregulation of Hsp90
Cancer cells may adapt to Hsp90 inhibition by increasing the overall expression of Hsp90 itself, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
Troubleshooting Steps:
-
Quantify Hsp90 expression:
-
Compare the total Hsp90 protein levels in your resistant and sensitive cells using Western blotting. A significant increase in Hsp90 expression in the resistant line would support this mechanism.
-
Possible Cause 5: Activation of Compensatory Signaling Pathways
In response to the inhibition of Hsp90 and the degradation of its client proteins, cancer cells may activate alternative survival pathways to bypass their dependence on the Hsp90-chaperoned oncoproteins.
Troubleshooting Steps:
-
Perform pathway analysis:
-
Use phosphoprotein arrays or Western blotting to screen for the activation of key survival pathways, such as the PI3K/AKT and MAPK/ERK pathways, in your resistant cells following treatment with this compound.
-
-
Co-inhibit compensatory pathways:
-
If a compensatory pathway is identified, treat the resistant cells with this compound and a specific inhibitor of that pathway. Restoration of sensitivity would validate this as a resistance mechanism.
-
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A1: This is a common observation and often points to the development of acquired resistance. The most likely cause is the induction of the heat shock response (HSR), leading to the upregulation of pro-survival chaperones like Hsp70 and Hsp27. We recommend performing a Western blot to check the expression levels of these proteins in your treated cells over time.
Q2: Our this compound-resistant cell line shows no change in Hsp70 or Hsp27 levels. What other mechanisms should we investigate?
A2: If the HSR is not activated, consider investigating alterations in Hsp90 co-chaperones or the upregulation of Hsp90 itself. A quantitative comparison of p23, Aha1, and total Hsp90 levels between your sensitive and resistant lines would be a good next step. Additionally, assessing the activation of compensatory signaling pathways through a phospho-kinase screen could provide valuable insights.
Q3: How can we confirm that this compound is engaging its target in our resistant cells?
A3: A Cellular Thermal Shift Assay (CETSA) is an excellent method to verify target engagement. This assay measures the thermal stability of a protein in the presence and absence of a ligand. If this compound is binding to Hsp90, it will increase its thermal stability. Comparing the CETSA profile of Hsp90 in sensitive and resistant cells can confirm that the drug is still able to bind to its target in the resistant line.
Q4: Are there any known mutations in Hsp90 that can confer resistance to this compound?
A4: While less common than in other targeted therapies, mutations in the Hsp90 protein can occur and lead to resistance. For example, mutations that alter the binding of co-chaperones like Aha1 have been reported to confer resistance to N-domain Hsp90 inhibitors.[1] If other mechanisms have been ruled out, sequencing the Hsp90 gene in your resistant cell line may be warranted.
Q5: What are the best practices for preventing the development of resistance to this compound in our in vitro and in vivo models?
A5: To mitigate the development of resistance, consider using this compound in combination with other anti-cancer agents from the outset. Combination therapy can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. For example, combining this compound with an inhibitor of the HSR (e.g., an HSF1 or Hsp70 inhibitor) or an inhibitor of a key downstream signaling pathway could be a promising strategy.
Quantitative Data Summary
Table 1: Hypothetical Example of Protein Expression Changes in this compound-Resistant Cells
| Protein | Parental (Sensitive) Cells (Relative Expression) | Resistant Cells (Relative Expression) | Fold Change |
| Hsp90 | 1.0 | 2.5 | +2.5 |
| Hsp70 | 1.0 | 4.0 | +4.0 |
| Hsp27 | 1.0 | 3.2 | +3.2 |
| p23 | 1.0 | 1.8 | +1.8 |
| P-gp | 1.0 | 5.5 | +5.5 |
Table 2: Example IC50 Values for this compound in Sensitive vs. Resistant Cells
| Cell Line | IC50 (nM) |
| Parental (Sensitive) | 50 |
| Resistant | 500 |
| Resistant + HSF1 Inhibitor | 150 |
| Resistant + P-gp Inhibitor | 100 |
Experimental Protocols
1. Western Blotting for Heat Shock Proteins and Co-chaperones
-
Objective: To determine the protein expression levels of Hsp90, Hsp70, Hsp27, and co-chaperones in sensitive and resistant cells.
-
Methodology:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a 4-20% gradient gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90, Hsp70, Hsp27, p23, Aha1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection system and quantify band intensity using densitometry software.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with Hsp90 in intact cells.
-
Methodology:
-
Treat cells with either vehicle or this compound at the desired concentration for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Hsp90 in each sample by Western blotting.
-
Plot the amount of soluble Hsp90 as a function of temperature for both vehicle- and this compound-treated cells to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the drug indicates target engagement.
-
Visualizations
Caption: Signaling pathways involved in Hsp90 inhibition and resistance.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
Technical Support Center: Optimizing CH5164840 and Erlotinib Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing combination therapy with CH5164840 and erlotinib (B232).
Introduction to the Combination Therapy
Erlotinib is a tyrosine kinase inhibitor (TKI) that targets the Epidermal Growth Factor Receptor (EGFR), a key driver in the development and progression of non-small-cell lung cancer (NSCLC).[1] While effective, resistance to erlotinib can develop, often through mechanisms like the T790M mutation in EGFR or activation of alternative signaling pathways.[1][2][3]
This compound is a novel inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the stability and function of numerous client proteins involved in tumor progression, including EGFR.[4] By inhibiting Hsp90, this compound leads to the degradation of these client proteins.
The combination of this compound and erlotinib has been shown to have a synergistic antitumor effect. This is because the combination not only inhibits EGFR activity directly via erlotinib but also promotes the degradation of EGFR and key downstream signaling proteins like AKT and ERK through the action of this compound.[1] This dual action can overcome resistance to erlotinib and enhance its overall efficacy.[1]
Signaling Pathway Overview
The synergistic effect of this compound and erlotinib is centered on the inhibition of the EGFR signaling pathway and the subsequent downstream cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic effect of this compound and erlotinib on the proliferation of NSCLC cell lines.
Methodology:
-
Cell Culture:
-
Culture NSCLC cell lines (e.g., NCI-H292, NCI-H1975) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and erlotinib, both alone and in combination at a fixed ratio (e.g., based on the IC50 of each drug).
-
Treat the cells with the drugs for 72-96 hours.[1]
-
Perform the cell viability assay according to the manufacturer's protocol.
-
Measure absorbance or luminescence using a plate reader.
-
-
Data Analysis and Synergy Quantification:
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Determine the synergistic effect using the Combination Index (CI) method of Chou and Talalay. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Software such as CompuSyn can be used for these calculations.
-
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of the combination therapy on the protein levels and phosphorylation status of EGFR and its downstream effectors.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 0.5 µM), erlotinib (e.g., 0.2 µM), or the combination for 24-48 hours.[1] Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against EGFR, phospho-EGFR, AKT, phospho-AKT, ERK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system.
-
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of the combination therapy in a preclinical animal model.
Methodology:
-
Tumor Implantation:
-
Subcutaneously implant NSCLC cells (e.g., NCI-H292) into the flank of athymic nude mice.
-
Monitor tumor growth until tumors reach a volume of approximately 200-300 mm³.
-
-
Drug Administration:
-
Randomize mice into treatment groups (vehicle control, this compound alone, erlotinib alone, and combination).
-
Administer drugs orally. For example, this compound at 12.5 mg/kg and erlotinib at 25 mg/kg, daily for a specified period (e.g., 11 days).[1]
-
-
Efficacy Evaluation:
-
Measure tumor volume regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting).
-
Quantitative Data Summary
| Parameter | This compound | Erlotinib | Combination | Cell Line | Reference |
| In Vitro Concentration | 0.5 µM | 0.2 µM | 0.5 µM + 0.2 µM | NCI-H292 | [1] |
| In Vivo Dosage | 12.5 mg/kg (p.o., daily) | 25 mg/kg (p.o., daily) | 12.5 mg/kg + 25 mg/kg | NCI-H292 Xenograft | [1] |
| Observed Effect | - | Moderate growth inhibition | Synergistic growth inhibition and apoptosis | NCI-H292 | [1] |
| Molecular Effect | Degradation of Hsp90 client proteins | Inhibition of EGFR phosphorylation | Enhanced degradation of EGFR, p-EGFR, AKT, and ERK | NCI-H292 | [1] |
| Cell Line | Erlotinib IC50 (nM) | Erlotinib Resistance Status | Reference |
| PC9 | ~30 | Sensitive | [5] |
| HCC827 | 6.5 - 22.0 | Sensitive | [6] |
| HCC827ER | 197.32 | Resistant | [6] |
| H1299 | 65,000 | Resistant | [7] |
Troubleshooting Guides and FAQs
In Vitro Experiments
Q1: I am not observing a synergistic effect between this compound and erlotinib. What could be the reason?
A1:
-
Suboptimal Drug Concentrations: The synergistic effect is often concentration-dependent. Ensure you are using a range of concentrations around the IC50 of each drug.
-
Incorrect Drug Ratio: The ratio of the two drugs can significantly impact the outcome. An equipotent ratio based on the IC50 values is a good starting point for synergy analysis.
-
Cell Line Specificity: The synergistic effect may vary between different cell lines depending on their genetic background (e.g., EGFR mutation status, expression levels of Hsp90 client proteins).
-
Experimental Duration: The duration of drug exposure may not be sufficient to observe a synergistic effect. Consider extending the incubation time (e.g., up to 96 hours).
Q2: My Western blot results for p-EGFR are inconsistent.
A2:
-
Basal Phosphorylation Levels: High basal levels of EGFR phosphorylation can mask the inhibitory effects of erlotinib. Serum starvation of cells for 16-24 hours before treatment can help reduce basal phosphorylation.
-
Phosphatase Activity: Ensure that your lysis buffer contains adequate phosphatase inhibitors to prevent dephosphorylation of your target proteins during sample preparation.
-
Antibody Quality: Use a well-validated antibody specific for the phosphorylated form of EGFR.
-
Loading Control: Ensure equal protein loading by normalizing to a reliable loading control like β-actin or GAPDH.
In Vivo Experiments
Q3: The in vivo antitumor effect of the combination therapy is not as pronounced as expected.
A3:
-
Drug Formulation and Administration: Ensure that both drugs are properly formulated for oral administration and that the gavage technique is consistent to ensure proper dosing. This compound, for example, has been dissolved in a vehicle of 10% DMSO/10% Cremophor EL/0.02 N HCl in water for oral administration.
-
Pharmacokinetics and Pharmacodynamics: The dosing schedule may need optimization. Consider performing pharmacokinetic studies to determine the drug concentrations in the plasma and tumors over time.
-
Tumor Model: The choice of xenograft model is critical. The combination may be more effective in models with specific genetic characteristics (e.g., EGFR overexpression or certain mutations).
-
Toxicity: Monitor the animals for signs of toxicity. If the combination is causing significant side effects, the dosage may need to be adjusted.
Q4: How can I confirm that the observed in vivo effect is due to the intended mechanism of action?
A4:
-
Pharmacodynamic Studies: At the end of the in vivo study, excise the tumors and perform Western blot analysis to confirm the degradation of EGFR, p-EGFR, AKT, and ERK in the tumor tissue from the combination treatment group compared to the control and single-agent groups.
-
Biomarker Analysis: Analyze the expression of Hsp70 in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker of Hsp90 inhibition.
Frequently Asked Questions (FAQs)
Q5: What is the primary mechanism of synergy between this compound and erlotinib?
A5: The primary mechanism is the dual targeting of the EGFR signaling pathway. Erlotinib directly inhibits the tyrosine kinase activity of EGFR, while this compound, by inhibiting Hsp90, leads to the proteasomal degradation of EGFR and its downstream signaling molecules, AKT and ERK.[1] This combination is effective even in erlotinib-resistant cells.[1]
Q6: Can this combination overcome acquired resistance to erlotinib?
A6: Yes, preclinical studies have shown that the combination of this compound and erlotinib can be effective in erlotinib-resistant NSCLC models, including those with the T790M mutation.[1] This is because the Hsp90 inhibitor-mediated degradation of the mutant EGFR circumvents the resistance mechanism.
Q7: How should I design my experiment to calculate the Combination Index (CI)?
A7: To calculate the CI, you need to perform a dose-response experiment for each drug individually to determine their IC50 values. Then, you test the drugs in combination at a fixed ratio (often the ratio of their IC50s) over a range of concentrations. The CI is then calculated at different effect levels (e.g., 50%, 75%, and 90% inhibition) using software like CompuSyn, which is based on the Chou-Talalay method.
Q8: Are there any known liabilities or off-target effects of this combination?
A8: As with any combination therapy, there is a potential for increased toxicity. Hsp90 inhibitors can have side effects, and combining them with another targeted agent may exacerbate these. Careful dose-escalation studies and toxicity monitoring in preclinical models are essential. In clinical trials with other Hsp90 inhibitors in combination with erlotinib, adverse effects such as night blindness have been reported, which limited the clinical benefit.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 7. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
CH5164840 stability in different experimental conditions
This technical support center provides guidance on the stability of the Hsp90 inhibitor CH5164840 under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.
Storage and Stability
Proper storage is critical to maintaining the integrity and activity of this compound. Below are recommendations based on available data and general best practices for small molecule inhibitors.
Storage Conditions Summary
| Parameter | Recommendation | Source |
| Solid Compound | Store at room temperature for shipping purposes. For long-term storage, consult the Certificate of Analysis provided by the supplier. | [1] |
| DMSO Stock Solutions | Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. | General Best Practice |
| Aqueous Solutions | Prepare fresh for each experiment. Avoid long-term storage. | General Best Practice |
Solubility and Solution Preparation
This compound is a small molecule inhibitor with specific solubility characteristics. Adhering to proper dissolution protocols is essential for accurate and reproducible experimental results.
Solubility and Recommended Solvents
| Solvent | Notes | Protocol |
| DMSO | Recommended for preparing high-concentration stock solutions. | Prepare a stock solution of 10-50 mM in 100% DMSO. Gently warm and vortex to fully dissolve. |
| In Vivo Formulation | A specific vehicle has been reported for animal studies. | The compound was dissolved in a vehicle of 10% DMSO/10% Cremophor EL/0.02 N HCl in water for oral administration in xenograft models. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh out the desired amount of the compound using a calibrated analytical balance.
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.
-
Gently warm the solution and vortex until the compound is completely dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues related to the stability of this compound in experimental settings.
Q1: My this compound solution has precipitated after being stored at -20°C. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes. To redissolve the compound, gently warm the vial to 37°C and vortex thoroughly. Before use, visually inspect the solution to ensure all precipitate has dissolved. To prevent this, consider storing your stock solution in smaller aliquots.
Q2: How many times can I freeze and thaw my DMSO stock solution of this compound?
A2: While specific data for this compound is unavailable, it is generally recommended to minimize freeze-thaw cycles for any small molecule inhibitor. Ideally, aliquot your stock solution after the initial preparation to avoid more than 1-2 freeze-thaw cycles.
Q3: Is this compound stable in aqueous solutions like PBS or cell culture media?
A3: The stability of this compound in aqueous solutions has not been extensively reported. Small molecules can be unstable in aqueous environments over time. Therefore, it is recommended to prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment.
Q4: I observe a decrease in the activity of this compound in my experiments over time. What could be the cause?
A4: A decrease in activity could be due to several factors related to compound stability. Ensure that your stock solutions are stored correctly and that you are not using a stock that has undergone multiple freeze-thaw cycles. Also, confirm that the final concentration of DMSO in your assay is not affecting your experimental system. If the problem persists, consider preparing a fresh stock solution from solid compound.
Experimental and logical workflows
Caption: Workflow for the preparation and troubleshooting of this compound solutions.
Caption: this compound inhibits the Hsp90 chaperone, leading to client protein degradation.
References
Technical Support Center: Troubleshooting Western Blot Results with CH5164840
Welcome to the technical support center for experiments involving the Hsp90 inhibitor, CH5164840. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression?
A1: this compound is a novel inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are involved in cell growth, proliferation, and survival.[1] By inhibiting Hsp90, this compound leads to the degradation of these client proteins. In a Western blot experiment, treatment with this compound is expected to result in a decrease in the total protein levels of Hsp90 client proteins.
Q2: What are the common Hsp90 client proteins I should monitor in my Western blot when using this compound?
A2: Several oncogenic proteins are known clients of Hsp90. When treating cancer cell lines with this compound, you can expect to see a degradation of proteins such as HER2 (ERBB2), EGFR, and Akt.[1][2] The specific client proteins to monitor may vary depending on the cancer type and the specific signaling pathways active in your model system.
Q3: How long should I treat my cells with this compound before observing a decrease in client protein levels?
A3: The optimal treatment time can vary between cell lines and is dependent on the turnover rate of the specific client protein. A time-course experiment is recommended to determine the ideal duration. Generally, a 24-hour treatment is a good starting point for observing significant degradation of many Hsp90 client proteins.[2]
Q4: Should I expect to see a change in the levels of phosphorylated proteins?
A4: Yes. In addition to the degradation of total client protein, you may also observe a decrease in the phosphorylated, active forms of these proteins. For instance, this compound has been shown to decrease the levels of phosphorylated Akt.[1] When troubleshooting, it is often informative to probe for both the total and phosphorylated forms of your protein of interest.
Western Blot Troubleshooting Guide
This guide addresses specific problems you may encounter when performing a Western blot analysis on samples treated with this compound.
Problem 1: No change or an unexpected increase in the levels of the target Hsp90 client protein after this compound treatment.
This is a common issue that can arise from several factors, ranging from the experimental setup to the specific biology of your system.
Caption: Workflow for a typical Western blot experiment involving this compound treatment.
| Possible Cause | Recommendation |
| Inactive Compound | Ensure the this compound is properly stored and has not expired. Prepare fresh stock solutions. |
| Suboptimal Treatment Conditions | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line. A common starting point is 1-5 µM for 24 hours.[2] |
| Low Hsp90 Dependence of Target Protein | The stability of your protein of interest may not be highly dependent on Hsp90 in your specific cellular context. Consider using a positive control cell line known to respond to Hsp90 inhibition (e.g., NCI-N87 or BT-474 for HER2).[1] |
| Rapid Protein Synthesis | In some cases, the cell may compensate by increasing the synthesis of the target protein. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to isolate the effect of this compound on protein degradation. |
| General Western Blot Issues | Refer to the "General Western Blot Troubleshooting" section below. |
Problem 2: High background or non-specific bands on the blot.
High background can obscure the specific signal of your target protein, making it difficult to interpret the results.
References
- 1. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor this compound against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing the In Vivo Efficacy of CH5164840
Welcome to the technical support center for CH5164840. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vivo experiments and to offer solutions for challenges that may arise during your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel, potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for tumor cell growth, proliferation, and survival.[1][3] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, including key oncogenic drivers like EGFR, HER2, AKT, and c-RAF, thereby exerting its anti-tumor effects.[2][4]
Q2: In which cancer models has this compound shown the most promise?
A2: Preclinical studies have demonstrated significant anti-tumor activity of this compound in various non-small-cell lung cancer (NSCLC) xenograft models.[2] It has shown efficacy in models with wild-type EGFR overexpression (NCI-H292), EGFR mutations (NCI-H1975, NCI-H1650), and even in models resistant to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib (B232).[2]
Q3: What are the established pharmacodynamic markers for Hsp90 inhibition by this compound?
A3: Key pharmacodynamic markers to confirm Hsp90 inhibition in vivo include the degradation of Hsp90 client proteins and the induction of Hsp70.[2][4] Following treatment with this compound, a decrease in the levels of proteins such as EGFR, phospho-EGFR, AKT, and ERK, and a corresponding increase in Hsp70 expression in tumor tissue or peripheral blood mononuclear cells (PBMCs) would indicate target engagement.[2][4]
Q4: Is this compound effective as a monotherapy?
A4: Yes, daily oral administration of this compound as a single agent has shown significant, dose-dependent anti-tumor activity in several NSCLC xenograft models.[2] However, its efficacy is notably enhanced when used in combination with other targeted agents, such as the EGFR inhibitor erlotinib.[2]
Q5: What is the rationale for combining this compound with an EGFR inhibitor like erlotinib?
A5: The combination of this compound and erlotinib has a synergistic effect. This compound enhances the anti-tumor activity of erlotinib by promoting the degradation of both wild-type and mutant EGFR, as well as downstream signaling proteins like AKT and ERK.[2] This combination is particularly effective in overcoming resistance to EGFR inhibitors, including resistance mediated by the T790M mutation.[2]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides systematic steps to identify and resolve them.
Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy
If you are not observing the expected tumor growth inhibition with this compound, consider the following troubleshooting steps in a logical sequence.
dot
This compound mechanism of action on the EGFR signaling pathway.
dot
General workflow for an in vivo efficacy study with this compound.
References
- 1. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Cell line-specific responses to CH5164840 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using CH5164840. The information is tailored for scientists and drug development professionals investigating cell line-specific responses to this novel Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally available small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1] Its primary mechanism of action is to inhibit Hsp90, which leads to the degradation of multiple Hsp90 client proteins.[1] Many of these client proteins are critical for tumor progression and survival, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] By causing the degradation of these oncogenic proteins, this compound can inhibit cancer cell growth and induce apoptosis.
Q2: How does the efficacy of this compound vary across different cancer cell lines?
The efficacy of this compound can be variable across different cell lines. Studies in non-small-cell lung cancer (NSCLC) have shown that it possesses potent growth inhibitory activity against a range of cell lines, with IC50 values typically in the nanomolar range.[1] Interestingly, its effectiveness appears to be independent of certain genetic mutations that confer resistance to other targeted therapies, such as EGFR T790M mutations or PTEN loss.[1] This suggests a broad potential for activity, even in tumors that have developed resistance to agents like erlotinib (B232).[1]
Q3: Why is this compound often studied in combination with EGFR inhibitors like erlotinib?
This compound is often studied with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib because its mechanism is complementary and can overcome resistance.[1] EGFR is a client protein of Hsp90. While EGFR TKIs block the kinase activity of EGFR, resistance can emerge through secondary mutations (e.g., T790M) or activation of bypass signaling pathways.[1][2][3] this compound targets the EGFR protein for degradation, regardless of its mutational status. This dual approach can lead to enhanced antitumor activity, especially in TKI-resistant models.[1]
Data Presentation: In Vitro Growth Inhibition
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various NSCLC cell lines, highlighting its activity across different genetic backgrounds.
| Cell Line | Key Genetic Features | This compound IC50 (nM) | Erlotinib IC50 (nM) |
| PC-9 | EGFR ΔE746-A750 | 140 - 550 | 4.7 - 13000 |
| HCC827 | EGFR ΔE746-A750 | 140 - 550 | 4.7 - 13000 |
| NCI-H292 | Wild-type EGFR overexpression | 140 - 550 | 4.7 - 13000 |
| NCI-H1975 | EGFR T790M & L858R | 140 - 550 | 4.7 - 13000 |
| NCI-H1650 | EGFR ΔE746-A750, PTEN null | 140 - 550 | 4.7 - 13000 |
| NCI-H1781 | HER2 G776insV_G/C mutant | 140 - 550 | 4.7 - 13000 |
| A549 | K-ras mutant | 140 - 550 | 4.7 - 13000 |
| Data compiled from a study on NSCLC cell lines. The IC50 values for this compound were reported as a range across the seven cell lines tested.[1] |
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action for this compound. It inhibits Hsp90, a chaperone protein essential for the stability and function of numerous oncogenic "client proteins" such as EGFR, HER2, and AKT. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby blocking downstream pro-survival signaling pathways.
Troubleshooting Guide
Problem: My cells show little to no response to this compound treatment.
| Potential Cause | Suggested Solution |
| Cell Line Insensitivity | Although this compound shows broad activity, intrinsic resistance is possible.[1] Confirm the reported sensitivity of your cell line in the literature. Consider testing a positive control cell line known to be sensitive, such as NCI-H1975. |
| Compound Inactivity | Ensure the compound is properly stored and has not expired. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) for each experiment. Confirm the final concentration in your culture medium is accurate. |
| Insufficient Treatment Duration | Hsp90 inhibition leads to protein degradation, which can take time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing a phenotypic effect like growth inhibition. |
| Activation of Bypass Pathways | Cells can develop resistance by upregulating alternative survival pathways not dependent on Hsp90 clients.[2][3] Use Western blotting to probe for activation of key survival pathways (e.g., PI3K/AKT, MAPK) to investigate potential resistance mechanisms. |
| High Cell Seeding Density | Overly confluent cells may be less sensitive to drug treatment. Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Problem: I am seeing inconsistent results in my Western blot analysis of Hsp90 client proteins.
| Potential Cause | Suggested Solution |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation during sample preparation. |
| Incorrect Protein Loading | Quantify total protein concentration using a reliable method (e.g., BCA assay) and load equal amounts of protein for each sample.[4] Use a loading control (e.g., β-actin, GAPDH) to verify equal loading. |
| Poor Antibody Quality | Use validated antibodies specific to your target proteins. Optimize primary and secondary antibody concentrations and incubation times. High background can sometimes be reduced by increasing wash steps or changing the blocking agent.[5] |
| Timing of Analysis | The degradation of different client proteins can occur at different rates. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours post-treatment) to capture the dynamics of protein degradation for your specific target. |
Experimental Protocols & Workflows
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the drug concentration to determine the IC50 value using non-linear regression.
Protocol 2: Western Blot for Pathway Analysis
This protocol is for assessing the degradation of Hsp90 client proteins (e.g., EGFR, p-AKT) following this compound treatment.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of this compound for the determined time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[4]
-
Sample Preparation: Mix the lysate with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., anti-EGFR, anti-p-AKT Ser473, anti-AKT, anti-β-actin) overnight at 4°C with gentle agitation.[4][5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again and add an ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unicampania.it [iris.unicampania.it]
- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hsp90 Inhibitors in NSCLC: Spotlight on CH5164840
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology, particularly in non-small cell lung cancer (NSCLC), where its client proteins are often key drivers of tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins, offering a promising therapeutic strategy. This guide provides a comparative overview of the novel Hsp90 inhibitor, CH5164840, alongside other notable inhibitors—ganetespib (B611964), onalespib (B1677294), and luminespib (B612032)—with a focus on their performance in preclinical and clinical NSCLC models.
Introduction to Hsp90 Inhibition in NSCLC
Hsp90 is a molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are implicated in the hallmarks of cancer.[1] In NSCLC, critical Hsp90 clients include mutated EGFR, ALK fusion proteins, MET, and downstream signaling molecules like AKT and ERK.[2][3] By inhibiting Hsp90's ATPase activity, these client proteins are destabilized and targeted for proteasomal degradation, leading to cell cycle arrest and apoptosis.[3][4] This mechanism provides a rationale for using Hsp90 inhibitors to overcome resistance to targeted therapies in NSCLC.[5]
Comparative Performance of Hsp90 Inhibitors
This section details the preclinical and clinical data for this compound and other prominent Hsp90 inhibitors. The data presented is compiled from various studies and should be interpreted with the understanding that direct head-to-head comparisons were not always performed.
This compound: A Novel Oral Hsp90 Inhibitor
This compound is a potent, orally available Hsp90 inhibitor that has demonstrated significant antitumor activity in NSCLC models.[6]
Preclinical Data:
In vitro studies have shown that this compound effectively inhibits the proliferation of various NSCLC cell lines, irrespective of their driver mutations.[6] It induces the degradation of key Hsp90 client proteins, including EGFR, HER2, and MET, and subsequently inhibits downstream signaling through the PI3K/AKT and RAF/MEK/ERK pathways.[6]
| Cell Line | Genotype | This compound IC50 (nM) | Erlotinib (B232) IC50 (nM) |
| PC-9 | EGFR ΔE746-A750 | 140 | 4.7 |
| HCC827 | EGFR ΔE746-A750 | 200 | 7.9 |
| NCI-H292 | Wild-type EGFR overexpression | 220 | 13,000 |
| NCI-H1975 | EGFR T790M and L858R mutant | 550 | >20,000 |
| NCI-H1650 | EGFR ΔE746-A750, PTEN null | 260 | 10,000 |
| NCI-H1781 | HER2 G776insV_G/C mutant | 330 | >20,000 |
| A549 | K-ras mutant | 380 | >20,000 |
Table 1: Antiproliferative Activity of this compound in NSCLC Cell Lines. [6]
In vivo, daily oral administration of this compound led to significant, dose-dependent tumor growth inhibition in multiple NSCLC xenograft models.[6] Notably, in an NCI-H1975 (EGFR T790M mutant) xenograft model, which is resistant to erlotinib, the combination of this compound and erlotinib resulted in enhanced antitumor activity.[6]
| Xenograft Model | Genotype | This compound Treatment | Tumor Growth Inhibition (TGI) % |
| NCI-H1650 | EGFR mutant, PTEN null | 50 mg/kg, daily | 131% |
| NCI-H292 | Wild-type EGFR overexpression | 25 mg/kg, daily | Significant |
| NCI-H1975 | EGFR mutant | 50 mg/kg, daily | Substantial |
| NCI-H441 | Wild-type EGFR, MET overexpression | 50 mg/kg, daily | Substantial |
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models. [6]
Ganetespib (STA-9090)
Ganetespib is a potent, second-generation, non-geldanamycin Hsp90 inhibitor.[7]
Preclinical and Clinical Data:
Preclinically, ganetespib has demonstrated greater potency than the first-generation inhibitor 17-AAG in NSCLC cell lines, with IC50 values in the low nanomolar range (2–30 nM) compared to 20–3,500 nM for 17-AAG.[7] It effectively depletes client proteins such as EGFR and downstream signaling molecules.[7] In clinical trials, ganetespib has shown activity in patients with advanced NSCLC, particularly in those with ALK rearrangements.[8] However, the Phase 3 GALAXY-2 trial, which combined ganetespib with docetaxel, did not show a significant improvement in overall survival in the overall patient population.[9]
Onalespib (AT13387)
Onalespib is another potent, second-generation Hsp90 inhibitor.[10]
Preclinical and Clinical Data:
Preclinical studies have shown that onalespib has antitumor activity in crizotinib-sensitive and -resistant NSCLC xenograft models when combined with crizotinib (B193316).[10] An upfront combination of onalespib with crizotinib in a sensitive xenograft model delayed the emergence of resistance.[10] A Phase 1/2 clinical trial investigating the combination of onalespib with crizotinib in ALK-positive NSCLC patients showed that the combination was well-tolerated.[10][11] Of the 25 evaluable patients who had prior crizotinib treatment, 4 had a partial response.[10]
Luminespib (NVP-AUY922)
Luminespib is a potent, non-geldanamycin, resorcinol-based Hsp90 inhibitor.[12]
Preclinical and Clinical Data:
Preclinically, luminespib has shown anticancer efficacy in various animal models.[12] In a phase II clinical trial in patients with advanced NSCLC harboring EGFR exon 20 insertions, a patient population generally refractory to first and second-generation EGFR inhibitors, luminespib demonstrated an objective response rate of 17% and a median progression-free survival of 2.9 months.[13] The most common treatment-related toxicities were diarrhea, visual changes, and fatigue.[13]
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these Hsp90 inhibitors.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the Hsp90 inhibitors.
-
Method: NSCLC cell lines are seeded in 96-well plates and treated with a range of concentrations of the Hsp90 inhibitor for a specified period (e.g., 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo. The IC50 value is calculated from the dose-response curve.[4][14]
Western Blot Analysis
-
Objective: To assess the effect of Hsp90 inhibitors on the expression levels of client proteins and downstream signaling molecules.
-
Method: NSCLC cells are treated with the Hsp90 inhibitor for a specified time. Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific to the proteins of interest (e.g., EGFR, p-AKT, Hsp70) and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[6][15]
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of Hsp90 inhibitors in a living organism.
-
Method: Immunocompromised mice (e.g., BALB/c nude mice) are subcutaneously or orthotopically injected with human NSCLC cells.[5][16][17] Once tumors reach a palpable size, mice are randomized into treatment and control groups. The Hsp90 inhibitor is administered via a clinically relevant route (e.g., oral gavage for this compound). Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).[6][18]
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathways affected by Hsp90 inhibition and a typical experimental workflow.
Conclusion
This compound is a promising novel Hsp90 inhibitor with potent preclinical activity against a range of NSCLC subtypes, including those with acquired resistance to EGFR tyrosine kinase inhibitors. While direct comparative clinical data against other Hsp90 inhibitors like ganetespib, onalespib, and luminespib is not yet available, its preclinical profile, particularly its oral bioavailability and efficacy in erlotinib-resistant models, warrants further investigation. The development of Hsp90 inhibitors for NSCLC has faced challenges, including modest single-agent activity and toxicity in clinical trials.[9][19] Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from Hsp90 inhibition and exploring rational combination strategies to enhance therapeutic efficacy.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Increased Tumor Growth Rate and Mesenchymal Properties of NSCLC-Patient-Derived Xenograft Models during Serial Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. researchgate.net [researchgate.net]
- 13. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. A Primary Xenograft Model of Small Cell Lung Cancer Reveals Irreversible Changes in Gene Expression Imposed by Culture In-Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. HSP90: A promising target for NSCLC treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HSP90 Inhibitors: CH5164840 and AUY922
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two heat shock protein 90 (HSP90) inhibitors, CH5164840 and AUY922 (luminespib). The information presented is based on available preclinical and clinical data, with a focus on their activity in non-small-cell lung cancer (NSCLC), a common area of investigation for this class of drugs.
Executive Summary
Both this compound and AUY922 are potent inhibitors of HSP90, a molecular chaperone crucial for the stability and function of numerous oncogenic proteins. By inhibiting HSP90, these drugs lead to the degradation of these "client" proteins, thereby disrupting cancer cell growth, proliferation, and survival.
AUY922 has been extensively characterized as a broad-spectrum anticancer agent with low nanomolar potency against a wide range of cancer cell lines. Clinical studies have demonstrated its activity in NSCLC, particularly in patients with ALK rearrangements and EGFR mutations.
This compound is a novel HSP90 inhibitor that has shown significant promise in preclinical studies, primarily in the context of overcoming resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC. The majority of the available data focuses on its synergistic effects when used in combination with erlotinib (B232).
Quantitative Data on Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and AUY922. Direct comparison of single-agent IC50 values for this compound is limited due to the focus of published research on its combination with erlotinib.
Table 1: In Vitro Efficacy of AUY922 in Non-Small-Cell Lung Cancer Cell Lines
| Cell Line | Key Mutations | IC50 (nM) |
| H1975 | EGFR L858R, T790M | < 100 |
| A549 | KRAS G12S | < 100 |
| 41 NSCLC Cell Lines (Overall) | Various | IC50 < 100 nM for all lines |
Source: Data compiled from preclinical studies of NVP-AUY922 in NSCLC.[1]
Table 2: Clinical Efficacy of AUY922 in Advanced Non-Small-Cell Lung Cancer (Phase II Study)
| Patient Stratum | Overall Response Rate (ORR) | Stable Disease Rate |
| ALK-rearranged | 31.8% | 9.1% |
| EGFR-mutant | 17.1% | 8.6% |
| KRAS-mutant | 0% | 7.1% |
| Wild-type | 8.8% | 8.8% |
Source: A Phase 2 study of AUY922 in previously treated and molecularly defined patients with advanced NSCLC.[2]
Table 3: In Vivo Efficacy of this compound in Combination with Erlotinib in an NSCLC Xenograft Model (NCI-H292)
| Treatment Group | Tumor Growth Inhibition (TGI) |
| Erlotinib (25 mg/kg) | Moderate |
| This compound (12.5 mg/kg) | Moderate |
| Erlotinib + this compound | Significant (Tumor Regression) |
Source: A study on the enhanced antitumor activity of erlotinib in combination with this compound.[3]
Mechanism of Action and Signaling Pathways
Both this compound and AUY922 function by inhibiting the ATPase activity of HSP90, leading to the degradation of its client proteins. This disruption affects multiple oncogenic signaling pathways.
In the context of NSCLC, a key client protein of HSP90 is the Epidermal Growth Factor Receptor (EGFR), especially its mutated forms. Inhibition of HSP90 by this compound or AUY922 leads to the degradation of mutant EGFR, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK, which are critical for tumor cell survival and proliferation.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of HSP90 inhibitors like this compound and AUY922.
In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of the HSP90 inhibitor (e.g., AUY922 or this compound) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence is measured, and the data is used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that causes 50% inhibition of cell growth.
Western Blot Analysis for Client Protein Degradation
-
Cell Lysis: Cells treated with the HSP90 inhibitor are harvested and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the client proteins of interest (e.g., EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK) and a loading control (e.g., GAPDH or β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Drug Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The HSP90 inhibitor is administered via an appropriate route (e.g., oral gavage for this compound, intravenous for AUY922) at a specified dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for pharmacodynamic analysis, such as Western blotting, to confirm target engagement and client protein degradation in vivo.
Conclusion
Both this compound and AUY922 are effective HSP90 inhibitors with demonstrated antitumor activity. AUY922 has undergone broader preclinical and clinical evaluation as a single agent, showing efficacy across various cancer types and molecular subtypes. This compound, while less extensively characterized as a monotherapy in publicly available literature, has shown significant potential in combination therapies aimed at overcoming drug resistance in NSCLC. The choice between these or other HSP90 inhibitors for further research and development will depend on the specific therapeutic context, such as the cancer type, the molecular profile of the tumor, and the potential for combination with other targeted agents.
References
- 1. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 Study of the HSP-90 Inhibitor AUY922 in Previously Treated and Molecularly Defined Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Novel Hsp90 Inhibitor CH5164840 Versus First-Generation Counterparts
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has long been an attractive target in oncology due to its crucial role in stabilizing a wide range of oncoproteins. While first-generation Hsp90 inhibitors showed initial promise, their clinical development has been hampered by issues of toxicity and suboptimal pharmaceutical properties. This guide provides a detailed, data-driven comparison of CH5164840, a novel, orally available Hsp90 inhibitor, with first-generation Hsp90 inhibitors, offering insights into its enhanced performance and potential as a therapeutic agent.
Performance and Efficacy: A Quantitative Comparison
This compound demonstrates potent anti-proliferative activity across a panel of non-small-cell lung cancer (NSCLC) cell lines, irrespective of their specific oncogenic driver mutations. A direct comparison of its half-maximal inhibitory concentration (IC50) values with the first-generation Hsp90 inhibitor 17-AAG reveals a generally comparable or, in some cases, superior potency of this compound.
| Cell Line | Oncogenic Driver(s) | This compound IC50 (nM) | 17-AAG IC50 (nM)[1] |
| PC-9 | EGFR (del E746-A750) | 140 | Not Reported |
| HCC827 | EGFR (del E746-A750) | 200 | ~26,255 - 87,733 |
| NCI-H1975 | EGFR (L858R, T790M) | 550 | ~1.258 - 6.555 |
| NCI-H292 | EGFR (Wild-Type, Overexpression) | 260 | Not Reported |
| NCI-H1650 | EGFR (del E746-A750), PTEN null | 260 | ~1.258 - 6.555 |
| NCI-H1781 | HER2 (G776insV_G/C) | 200 | Not Reported |
| A549 | KRAS mutant | 430 | Not Reported |
Note: IC50 values for 17-AAG in HCC827 and NCI-H1975/H1650 are presented as a range from a study that categorized them as highly resistant and highly sensitive, respectively. A direct side-by-side study under identical conditions would provide a more definitive comparison.
Selectivity and Toxicity: A Sharper Profile for this compound
A significant drawback of first-generation Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivative 17-AAG, is their association with significant off-target toxicities, most notably hepatotoxicity.[2] This has been a major impediment to their clinical success.
Preclinical studies with this compound, however, suggest a more favorable safety profile. In xenograft models, this compound was well-tolerated at effective doses, with no gross toxicity observed in the treated animals.[3] This improved tolerability is likely attributable to its novel chemical structure, which may result in a more selective interaction with the Hsp90 chaperone machinery in tumor cells over normal cells. While direct comparative toxicology studies are limited in the public domain, the available data points towards a significant reduction in the off-target effects that plagued its predecessors.
Furthermore, the development of second-generation and isoform-selective Hsp90 inhibitors has been driven by the need to mitigate the toxicities associated with pan-Hsp90 inhibition.[4] While specific isoform selectivity data for this compound against Hsp90α and Hsp90β is not detailed in the provided search results, its development as a "novel" inhibitor suggests a design aimed at improved selectivity and a better therapeutic window.
Mechanism of Action: Impact on Key Signaling Pathways
This compound, like other Hsp90 inhibitors, exerts its anti-cancer effects by binding to the ATP-binding pocket of Hsp90, leading to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. This results in the simultaneous blockade of multiple oncogenic signaling pathways.
Degradation of Hsp90 Client Proteins
Treatment of NSCLC cell lines with this compound leads to a significant reduction in the protein levels of key oncogenic drivers, including:
-
EGFR (Epidermal Growth Factor Receptor): Both wild-type and mutated forms.
-
HER2 (Human Epidermal Growth Factor Receptor 2)
-
MET (Mesenchymal-Epithelial Transition Factor)
-
Raf1
This degradation of client proteins is a hallmark of Hsp90 inhibition and directly contributes to the anti-proliferative and pro-apoptotic effects of this compound.
Downstream Signaling Inhibition
The degradation of client proteins by this compound effectively shuts down their downstream signaling cascades. Specifically, this compound has been shown to suppress the phosphorylation of:
-
AKT: A key mediator of cell survival and proliferation.
-
ERK: A central component of the MAPK signaling pathway involved in cell growth and differentiation.
Furthermore, this compound can abrogate the phosphorylation of STAT3 , a transcription factor that is often constitutively activated in cancer and plays a role in cell survival and proliferation. This is particularly relevant in the context of resistance to EGFR inhibitors, where STAT3 activation can be a compensatory survival mechanism.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of Hsp90 inhibitors.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate and compare Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic or cytostatic effects of Hsp90 inhibitors on cancer cell lines and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the Hsp90 inhibitor (e.g., this compound or 17-AAG) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5][6][7][8]
Figure 2: Experimental workflow for the MTT cell viability assay.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of Hsp90 inhibitors on the expression levels of Hsp90 client proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Protocol:
-
Cell Treatment: Treat cancer cells with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the Hsp90 client protein of interest (e.g., EGFR, AKT) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels.[2][9][10][11]
Figure 3: Experimental workflow for Western Blot analysis.
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To determine if the Hsp90 inhibitor induces apoptosis in cancer cells.
Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a luminogenic substrate that is cleaved by active caspase-3 and -7, producing a luminescent signal that is proportional to the amount of caspase activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate.
-
Compound Treatment: Treat the cells with the Hsp90 inhibitor for a specified time (e.g., 24-48 hours).
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence compared to the control indicates an induction of apoptosis.[1][12][13]
References
- 1. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 7. researchgate.net [researchgate.net]
- 8. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. benchchem.com [benchchem.com]
The Hsp90 Inhibitor CH5164840: A Novel Approach to Overcoming EGFR T790M-Mediated Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of the EGFR T790M "gatekeeper" mutation represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). While third-generation inhibitors have been developed to specifically target this mutation, alternative therapeutic strategies are under investigation. This guide provides a comparative analysis of the preclinical data on CH5164840, a novel Hsp90 inhibitor, and its effect on the EGFR T790M mutation, in comparison to established third-generation EGFR TKIs.
Mechanism of Action: A Differentiated Approach
Unlike direct EGFR TKIs, this compound is an inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. The epidermal growth factor receptor (EGFR) is a prominent Hsp90 client protein. By inhibiting Hsp90, this compound leads to the degradation of its client proteins, including the mutated EGFR T790M. This mechanism offers a distinct advantage by targeting the protein for destruction rather than solely inhibiting its kinase activity, potentially mitigating some resistance mechanisms.
dot
Caption: EGFR Signaling Pathway and Points of Inhibition.
Comparative Efficacy Against EGFR T790M
Preclinical studies have demonstrated the activity of this compound against NSCLC cells harboring the EGFR T790M mutation. A key study investigated its effects both as a monotherapy and in combination with the first-generation TKI, erlotinib (B232), in the NCI-H1975 cell line, which expresses the L858R activating mutation and the T790M resistance mutation.
Table 1: In Vitro Potency (IC50) Against EGFR T790M Mutant Cell Lines
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| This compound | NCI-H1975 | L858R/T790M | Not explicitly reported as a single agent IC50 in the primary study, but showed antitumor activity. | [1] |
| This compound + Erlotinib | NCI-H1975 | L858R/T790M | Enhanced cell growth inhibition compared to either agent alone. | [1] |
| Osimertinib (B560133) (AZD9291) | NCI-H1975 | L858R/T790M | 5 | [2] |
| Rociletinib (CO-1686) | NCI-H1975 | L858R/T790M | 23 | [2] |
| Erlotinib | NCI-H1975 | L858R/T790M | 1185 | [2] |
Note: IC50 values can vary between different studies due to variations in experimental conditions.
The data indicates that third-generation inhibitors, osimertinib and rociletinib, are highly potent against the EGFR T790M mutation as single agents. While a specific IC50 for this compound monotherapy in NCI-H1975 cells is not provided in the primary available study, it demonstrated significant antitumor activity and synergistically enhanced the efficacy of erlotinib in this erlotinib-resistant cell line.[1]
In Vivo Antitumor Activity
In a xenograft model using NCI-H1975 cells, the combination of this compound and erlotinib resulted in statistically significant tumor growth inhibition compared to either monotherapy.[1] This suggests that the Hsp90 inhibition strategy can effectively overcome erlotinib resistance in a preclinical in vivo setting.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of these EGFR inhibitors.
References
Replicating published findings on CH5164840's antitumor activity.
This guide provides a comprehensive analysis of the published findings on the antitumor activity of CH5164840, a novel inhibitor of Heat Shock Protein 90 (Hsp90). The data presented here is intended for researchers, scientists, and drug development professionals seeking to understand and potentially replicate the key experiments demonstrating this compound's efficacy, particularly in the context of non-small cell lung cancer (NSCLC). This document summarizes quantitative data from preclinical studies, details the experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of this compound
The primary antitumor activity of this compound has been evaluated both as a single agent and in combination with the Epidermal Growth Factor Receptor (EGFR) inhibitor, erlotinib (B232). The following tables summarize the key quantitative findings from in vivo xenograft studies in NSCLC models.
In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
This compound has demonstrated significant tumor growth inhibition (TGI) as a monotherapy in various NSCLC xenograft models. The data below is extracted from a key study showcasing its efficacy.
| Xenograft Model | EGFR Status | Other Relevant Mutations | Drug | Dosage | TGI (%) | Source |
| NCI-H1650 | Mutant (del E746-A750) | PTEN null | This compound | 100 mg/kg, daily | 131 | [1] |
| NCI-H292 | Wild-type (overexpression) | - | This compound | 100 mg/kg, daily | Not explicitly stated, but described as "substantial" | [1] |
| NCI-H1975 | Mutant (L858R, T790M) | - | This compound | 100 mg/kg, daily | Not explicitly stated, but described as "substantial" | [1] |
| NCI-H441 | Wild-type | MET overexpression | This compound | 100 mg/kg, daily | Not explicitly stated, but described as "substantial" | [1] |
Enhanced Antitumor Activity of this compound in Combination with Erlotinib
A significant finding is the synergistic effect of this compound when combined with erlotinib, particularly in erlotinib-resistant models.
| Xenograft Model | Drug Combination | Dosage | TGI (%) | Outcome | Source |
| NCI-H292 | This compound + Erlotinib | 12.5 mg/kg + 25 mg/kg, daily | Statistically significant enhancement over monotherapy | Tumor Regression | [1] |
| NCI-H1975 | This compound + Erlotinib | 50 mg/kg + 50 mg/kg, daily | Enhanced antitumor activity | Overcame erlotinib resistance | [1] |
Comparative Antitumor Activity with Other Hsp90 Inhibitors
| Hsp90 Inhibitor | Clinical Trial Phase | Population | Key Findings | Source |
| Ganetespib | Phase III (GALAXY-2) | Advanced NSCLC (second-line) | Did not improve overall survival when added to docetaxel. | [2][3][4] |
| AUY922 (Luminespib) | Phase II | Advanced NSCLC (EGFR exon 20 insertions) | Objective response rate of 17%; showed clinical activity. | [5][6] |
Experimental Protocols
To facilitate the replication of the key findings, detailed methodologies for the in vivo xenograft studies are provided below.
In Vivo Xenograft Tumor Model Protocol
This protocol outlines the establishment and treatment of NSCLC xenograft models to evaluate the antitumor activity of this compound.
1. Cell Lines and Culture:
-
NSCLC cell lines (e.g., NCI-H1650, NCI-H292, NCI-H1975, NCI-H441) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model:
-
Female athymic nude mice (e.g., BALB/c nu/nu), 5-6 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
Harvest cultured NSCLC cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a mixture of PBS and Matrigel.
-
Subcutaneously inject 0.5–1.0 × 10^7 cells in a volume of 100-200 µL into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (a) and width (b) of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume (TV) using the formula: TV = (a × b²) / 2.[1]
-
When tumors reach a volume of approximately 200–300 mm³, randomize the animals into treatment and control groups (n=4-5 per group).
5. Drug Preparation and Administration:
-
This compound: Dissolve in a vehicle of 10% DMSO, 10% Cremophor EL, and 0.02 N HCl in water.[1]
-
Erlotinib: Can be dissolved in a vehicle such as 0.5% methylcellulose.
-
Administer the drugs orally once daily for the duration of the study (e.g., 11 consecutive days).[1] The control group receives the vehicle only.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated using the formula: TGI (%) = (1 - [(Tt - T0) / (Ct - C0)]) × 100, where Tt and T0 are the mean tumor volumes of the treated group at the end and start of treatment, respectively, and Ct and C0 are the mean tumor volumes of the control group.[1]
7. Pharmacodynamic Studies (Optional):
-
At the end of the study, collect tumor tissues and blood samples for biomarker analysis (e.g., Western blotting for Hsp70, EGFR, p-Akt, p-ERK).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib fails to hit mark in phase III NSCLC trial | MDedge [mdedge.com]
- 3. Randomized Phase III Study of Ganetespib, a Heat Shock Protein 90 Inhibitor, With Docetaxel Versus Docetaxel in Advanced Non-Small-Cell Lung Cancer (GALAXY-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Phase 2 Study of the HSP-90 Inhibitor AUY922 in Previously Treated and Molecularly Defined Patients with Advanced Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of CH5164840's Mechanism of Action: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, Heat Shock Protein 90 (Hsp90) has emerged as a critical target due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. CH5164840 is a novel, orally available Hsp90 inhibitor that has demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC). This guide provides an independent validation of this compound's mechanism of action, objectively comparing its performance with other Hsp90 inhibitors in clinical development, and is supported by experimental data from various independent studies.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 is a molecular chaperone that facilitates the proper folding, stability, and function of numerous "client" proteins, many of which are critical components of oncogenic signaling pathways. In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, multi-chaperone complex. Hsp90 inhibitors, including this compound, competitively bind to the ATP-binding pocket in the N-terminal domain of Hsp90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent degradation of client proteins by the ubiquitin-proteasome pathway. The simultaneous degradation of multiple oncoproteins disrupts various signaling cascades, ultimately leading to cell cycle arrest and apoptosis. A key biomarker of Hsp90 inhibition is the induction of Heat Shock Protein 70 (Hsp70).
Below is a diagram illustrating the Hsp90 chaperone cycle and the mechanism of action of Hsp90 inhibitors.
Comparative In Vitro Anti-Tumor Activity
The potency of Hsp90 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the IC50 values for this compound and other prominent Hsp90 inhibitors in several NSCLC cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Genetic Profile | This compound IC50 (nM)[1] | Ganetespib (B611964) IC50 (nM) | Luminespib (NVP-AUY922) IC50 (nM) | Onalespib (AT13387) IC50 (nM) |
| NCI-H1975 | EGFR L858R/T790M | 550 | 4.7[2] | 2.6[2] | 13-260 (range across 30 cell lines)[3] |
| NCI-H1650 | EGFR ex19del | 140 | - | 1.5[2] | - |
| HCC827 | EGFR ex19del | 160 | - | 3.5[2] | - |
| NCI-H292 | EGFR wild-type | 260 | - | - | - |
| NCI-H441 | KRAS G12V | 270 | 14[4] | - | - |
| A549 | KRAS G12S | 360 | 500 (approx.)[4] | 23.8 - 1740.9 (range)[2] | 50 - 440[5] |
| Calu-1 | KRAS G12C | - | - | 18.4[2] | - |
| NCI-H2228 | EML4-ALK | - | 4.1[2] | - | - |
| NCI-H3122 | EML4-ALK | - | 8.0[2] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-tumor agents. Below are representative protocols for key experiments used to evaluate Hsp90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Details:
-
Cell Seeding: Plate NSCLC cells in 96-well plates at a density of 3,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of the Hsp90 inhibitor for 72 hours.
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the downstream effects of Hsp90 inhibition on the levels of its client proteins.
Protocol Details:
-
Cell Treatment and Lysis: Treat NSCLC cells with the Hsp90 inhibitor for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target client proteins (e.g., EGFR, HER2, MET, Akt) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of Hsp90 inhibitors in a living organism.
Protocol Details:
-
Cell Implantation: Subcutaneously implant NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[4]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Drug Administration: Administer the Hsp90 inhibitor (e.g., this compound orally, ganetespib intravenously) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between the treatment and control groups. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for client proteins).
Conclusion
Independent preclinical studies validate that this compound is a potent Hsp90 inhibitor with significant anti-tumor activity against a range of NSCLC cell lines, including those with acquired resistance to EGFR tyrosine kinase inhibitors.[1] Comparative data, although derived from separate studies, suggests that the potency of this compound is within the range of other clinically evaluated Hsp90 inhibitors like ganetespib, luminespib, and onalespib. The provided experimental protocols offer a framework for the continued independent validation and comparison of these and other novel Hsp90 inhibitors. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and therapeutic potential of this compound in the treatment of NSCLC.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
CH5164840 in Combination with Targeted Therapies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Hsp90 inhibitor CH5164840 in combination with other targeted therapies. The content summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
Introduction
This compound is a novel, orally available Heat Shock Protein 90 (Hsp90) inhibitor. Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[1][2][3] By inhibiting Hsp90, this compound leads to the degradation of these oncoproteins, making it a compelling candidate for cancer therapy, particularly in combination with agents that target specific oncogenic pathways. This guide focuses on the preclinical data available for this compound in combination with the Epidermal Growth Factor Receptor (EGFR) inhibitor, erlotinib (B232), and provides a comparative context with other Hsp90 inhibitors in combination with various targeted therapies.
This compound and Erlotinib Combination Therapy
The primary evidence for the efficacy of this compound in combination with a targeted therapy comes from a preclinical study by Nakashima et al. (2015), which investigated its use with the EGFR tyrosine kinase inhibitor (TKI), erlotinib, in non-small cell lung cancer (NSCLC) models.[1] Erlotinib is a reversible EGFR TKI that binds to the ATP-binding site of the receptor's intracellular tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[4][5][6]
Mechanism of Synergistic Action
The combination of this compound and erlotinib demonstrates synergistic antitumor activity through a multi-pronged attack on cancer cell signaling pathways. This compound induces the degradation of multiple Hsp90 client proteins, including EGFR itself, HER2, MET, and Raf1.[1] This action complements erlotinib's direct inhibition of EGFR. The combination therapy leads to a more profound and sustained blockade of downstream signaling pathways critical for tumor growth and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[1]
Quantitative Data from Preclinical Studies
The synergistic effect of this compound and erlotinib has been demonstrated in both in vitro and in vivo models of NSCLC.
| Cell Line | EGFR Status | Treatment | IC50 (µM) | Combination Effect |
| NCI-H292 | Wild-type, Overexpressed | This compound | ~0.2 | Synergistic cell growth inhibition and apoptosis induction with Erlotinib.[1] |
| Erlotinib | ~0.02 | |||
| NCI-H1975 | L858R/T790M Mutant | This compound | ~0.5 | Enhanced cell growth inhibition and caspase-3/7 activity with Erlotinib.[1] |
| Erlotinib | >10 |
| Xenograft Model | Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Outcome |
| NCI-H292 | Vehicle Control | - | - | Tumor growth |
| Erlotinib | 25 mg/kg, daily | Significant | Tumor growth inhibition | |
| This compound | 12.5 mg/kg, daily | Significant | Tumor growth inhibition | |
| This compound + Erlotinib | 12.5 mg/kg + 25 mg/kg, daily | Synergistic | Tumor regression [1] | |
| NCI-H1975 | Vehicle Control | - | - | Tumor growth |
| Erlotinib | 25 mg/kg, daily | No effect | Tumor growth | |
| This compound | 25 mg/kg, daily | Significant | Tumor growth inhibition | |
| This compound + Erlotinib | 25 mg/kg + 25 mg/kg, daily | Significant | Enhanced tumor growth inhibition [1] |
Experimental Protocols
-
Cell Lines: NCI-H292 (human mucoepidermoid pulmonary carcinoma) and NCI-H1975 (human lung adenocarcinoma) were used.[1]
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Proliferation Assay: Cell viability was assessed using a Cell Counting Kit-8 (Dojindo Molecular Technologies). Cells were seeded in 96-well plates and treated with various concentrations of this compound and/or erlotinib for 72 hours.
-
Apoptosis Assay: Caspase-3/7 activity was measured using the Caspase-Glo 3/7 Assay (Promega) after 48 hours of treatment. Luminescence was normalized to cell viability.[1]
-
Protocol: Cells were treated with the indicated drug concentrations for 24 hours. Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to PVDF membranes, and probed with primary antibodies against EGFR, p-EGFR, AKT, p-AKT, ERK, p-ERK, and Hsp70.[1]
-
Animal Model: Female BALB/c nude mice were used.
-
Tumor Implantation: 1 x 10^7 NCI-H292 or NCI-H1975 cells were subcutaneously injected into the right flank.
-
Treatment: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups and treated orally, once daily, for 14 days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers.[1]
Comparative Analysis with Other Hsp90 Inhibitor Combinations
While data on this compound is primarily limited to its combination with erlotinib, the broader class of Hsp90 inhibitors has been explored in combination with a variety of other targeted therapies. This provides a valuable context for understanding the potential applications of this compound.
| Hsp90 Inhibitor | Combination Partner | Cancer Type | Key Findings |
| This compound | Erlotinib (EGFRi) | NSCLC | Synergistic antitumor activity, overcomes erlotinib resistance. [1] |
| Ganetespib | Crizotinib (ALKi) | ALK+ NSCLC | Overcomes acquired resistance to crizotinib.[7][8] |
| Luminespib (B612032) | EGFR inhibitors | EGFR exon 20 insertion NSCLC | Showed clinical activity in a phase II trial.[9] |
| Onalespib | Temozolomide (Alkylating agent) | Glioblastoma | Synergistic antiproliferative effect.[10][11] |
| Debio 0932 | Everolimus (mTORi) | Renal Cell Carcinoma | Additive to synergistic antitumor activity in vivo.[12] |
This comparative data suggests a general principle: combining Hsp90 inhibition with targeted therapies can be an effective strategy to enhance efficacy and overcome resistance mechanisms across various cancer types and oncogenic drivers. The degradation of the target oncoprotein by the Hsp90 inhibitor can re-sensitize tumors to the targeted agent or prevent the emergence of resistant clones.
Conclusion
The preclinical data for this compound in combination with erlotinib in NSCLC models is promising, demonstrating synergistic antitumor activity and the potential to overcome acquired resistance. This aligns with findings for other Hsp90 inhibitors combined with various targeted therapies, suggesting a broad applicability of this therapeutic strategy. Further clinical investigation is warranted to validate these preclinical findings and to explore the potential of this compound in combination with other targeted agents in different cancer contexts. This guide provides a foundational understanding for researchers and drug development professionals interested in the continued exploration of Hsp90 inhibitors as a cornerstone of combination cancer therapy.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor activity of the novel heat shock protein 90 inhibitor this compound against human epidermal growth factor receptor 2 (HER2)-overexpressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Activity of the Hsp90 inhibitor luminespib among non-small-cell lung cancers harboring EGFR exon 20 insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of Onalespib a Long-acting Second Generation HSP90 Inhibitor as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Onalespib, a Long-Acting Second-Generation HSP90 Inhibitor, as a Single Agent and in Combination with Temozolomide against Malignant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Curis, Inc. and Debiopharm Group® Announce Initiation of Phase I Dose Finding Clinical Study With a Combination of HSP90 Inhibitor Debio 0932 and Everolimus (Afinitor®) - BioSpace [biospace.com]
Safety Operating Guide
Navigating the Safe Disposal of CH5164840 (Erlotinib Hydrochloride) in a Laboratory Setting
Disclaimer: The identifier "CH5164840" is not a standard chemical identifier. Based on search results, this guide pertains to Erlotinib Hydrochloride (CAS No. 183319-69-9), a potent active pharmaceutical ingredient. Researchers, scientists, and drug development professionals must handle and dispose of this substance with stringent safety measures to protect both laboratory personnel and the environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the exact agent you are using.
The proper disposal of cytotoxic and pharmacologically active compounds like Erlotinib Hydrochloride is a critical component of laboratory safety. Due to its classification as a hazardous substance that is harmful if swallowed and may cause long-lasting harmful effects to aquatic life, it is imperative that all waste streams are managed meticulously.[1][2] Improper disposal, such as flushing down the drain or mixing with non-hazardous trash, is prohibited and can pose a significant risk.[3][4][5]
Core Principles of Disposal
All materials that have come into contact with Erlotinib Hydrochloride must be treated as hazardous, cytotoxic waste.[3] This includes unused or expired product, contaminated personal protective equipment (PPE), labware (e.g., vials, pipette tips, culture plates), and cleaning materials. The primary disposal method for such waste is typically incineration or chemical neutralization performed by a licensed hazardous waste disposal facility.[1]
Step-by-Step Disposal Procedures
1. Waste Segregation at the Point of Generation: Immediately segregate all Erlotinib Hydrochloride-contaminated waste from other laboratory waste streams to prevent cross-contamination.[1] Use dedicated, clearly labeled waste containers.
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, wipes, and any other solid materials. Place these items into a designated, leak-proof cytotoxic waste container, which is often color-coded (e.g., yellow or red) and marked with the cytotoxic symbol.[6]
-
Liquid Waste: Collect all contaminated liquid waste, such as unused solutions or cell culture media, in a dedicated, shatter-proof, and sealed container.[6][7] Do not fill containers beyond three-quarters full to prevent spills.[3]
-
Sharps Waste: Needles, syringes, scalpels, and contaminated glass vials must be disposed of immediately into a puncture-proof sharps container that is also labeled for cytotoxic waste.[1][6][8] Do not recap, bend, or break needles.
-
Unused Product: Unused or expired Erlotinib Hydrochloride powder should be disposed of in its original or a suitable sealed container within the cytotoxic waste stream. Do not attempt to neutralize it in the lab without a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
2. Container Management: All cytotoxic waste containers must be kept sealed when not in use.[6] Ensure containers are robust, leak-proof, and clearly labeled with "Cytotoxic Waste" and any other locally required hazard symbols.[6][9]
3. Decontamination of Work Surfaces: A thorough, three-step decontamination process is recommended for all surfaces and equipment after handling Erlotinib Hydrochloride.[3] All materials used for cleaning are to be disposed of as cytotoxic waste.[3]
-
Initial Cleaning: Use a low-lint wipe saturated with a detergent solution to meticulously wipe the entire surface.[3]
-
Rinsing: With a new wipe, rinse the surface with sterile water to remove any detergent residue.[3]
-
Final Decontamination: Use a final wipe with 70% Isopropyl Alcohol (IPA) to disinfect and remove any remaining chemical residues.[3]
| Decontamination Solutions |
| Detergent Solution (for initial cleaning) |
| 10⁻² M Sodium Dodecyl Sulfate |
| Disinfectant/Final Decontamination |
| 70% Isopropyl Alcohol (IPA) |
| This table summarizes recommended solutions for surface decontamination after handling Erlotinib Hydrochloride.[3] |
4. Final Disposal: Store sealed cytotoxic waste containers in a designated, secure area away from general lab traffic while awaiting pickup. Follow your institution's procedures for scheduling a hazardous waste collection by trained EHS personnel or a certified contractor.[3]
Experimental Protocols
The provided search results do not contain specific experimental protocols for the in-lab chemical neutralization of Erlotinib Hydrochloride. Standard industry practice dictates that such potent pharmaceutical waste should be handled by professional waste management services that can perform validated neutralization or high-temperature incineration. Attempting to neutralize cytotoxic compounds in a standard laboratory setting without appropriate engineering controls and validated procedures can pose serious safety risks.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of waste contaminated with Erlotinib Hydrochloride.
Workflow for the proper disposal of Erlotinib Hydrochloride waste.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 183319-69-9 Name: 4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-, mono-hydrochloride4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-, monohydrochloride (9CI)N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochlorideN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride (1:1) [xixisys.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ie [fishersci.ie]
- 5. fishersci.com [fishersci.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. acewaste.com.au [acewaste.com.au]
Personal protective equipment for handling CH5164840
Disclaimer: No specific public Safety Data Sheet (SDS) was found for the identifier "CH5164840." This guide is based on general safety protocols for handling potent, research-grade antineoplastic agents and should be supplemented with the official SDS from the manufacturer. This compound has been identified as an Hsp90 inhibitor, a class of compounds often investigated for anti-cancer properties.[1] Safe handling procedures for such compounds are critical to minimize exposure risk.[2]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier to exposure when handling potentially hazardous compounds.[2] All personnel must be trained in the proper donning and doffing of PPE. For handling this compound in a solid or dissolved state, the following equipment is mandatory.
Table 1: Required Personal Protective Equipment for this compound
| Protection Type | Specific Requirement | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[3] | Prevents skin absorption. Double-gloving provides an extra layer of protection against tears and permeation. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[4][5] | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | Disposable, solid-front lab coat with tight-fitting cuffs.[4] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if there is a risk of aerosolization or dust formation.[5][6] | Protects against inhalation, which can be a primary route of exposure. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is essential to ensure safety and prevent environmental contamination.[4]
A. Preparation and Handling Protocol
-
Designated Area: All handling of this compound, including weighing, reconstitution, and aliquoting, must occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[6]
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and inspected for integrity.[4] Prepare all required equipment (e.g., vials, solvents, pipettes) within the containment area to minimize movement.
-
Weighing: When handling the solid compound, use a balance inside a fume hood or other ventilated enclosure to prevent dust inhalation.[5]
-
Reconstitution: Add solvent slowly to the solid compound to avoid splashing. Keep the vial opening pointed away from you.
-
Post-Handling: After handling, wipe down the work surface with an appropriate deactivating agent, followed by a cleaning agent.
B. Waste Disposal Protocol
-
Segregation: All waste contaminated with this compound, including gloves, lab coats, vials, and pipette tips, must be segregated into clearly labeled hazardous waste containers.[7]
-
Solid Waste: Place all contaminated solid items (e.g., gloves, wipes, plasticware) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled, and leak-proof hazardous waste container. Do not dispose of it down the drain.[7]
-
Sharps: Needles and other sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Final Disposal: All hazardous waste must be disposed of according to institutional and governmental regulations, typically via a licensed hazardous waste management company.[7]
Experimental Workflow Visualization
The following diagram outlines the critical steps for the safe handling of this compound from receipt to disposal, emphasizing safety checkpoints throughout the process.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor this compound against non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment is PPE [hctsolutions.com]
- 4. fishersci.ie [fishersci.ie]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. medkoo.com [medkoo.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
